molecular formula C30H54O2 B15550000 Linolenyl laurate

Linolenyl laurate

Cat. No.: B15550000
M. Wt: 446.7 g/mol
InChI Key: BGGKKRZHEDCMBO-DBRBFSQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linolenyl laurate is a wax ester.

Properties

Molecular Formula

C30H54O2

Molecular Weight

446.7 g/mol

IUPAC Name

[(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] dodecanoate

InChI

InChI=1S/C30H54O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h5,7,11,13,15-16H,3-4,6,8-10,12,14,17-29H2,1-2H3/b7-5-,13-11-,16-15-

InChI Key

BGGKKRZHEDCMBO-DBRBFSQJSA-N

Origin of Product

United States

Foundational & Exploratory

Enzymatic Synthesis of Linolenyl Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the enzymatic synthesis of linolenyl laurate, an ester with significant potential in the pharmaceutical and nutraceutical industries. The document outlines the core principles of lipase-catalyzed esterification, presenting a compilation of reaction conditions and methodologies adapted from the synthesis of analogous fatty acid esters due to the limited availability of direct literature on this compound. It provides detailed experimental protocols, quantitative data on the optimization of key reaction parameters, and visual representations of the enzymatic pathway and experimental workflow. This guide serves as a comprehensive resource for researchers and professionals engaged in the development and production of novel lipid-based compounds.

Introduction

This compound is an ester formed from the covalent bonding of α-linolenic acid, an essential omega-3 fatty acid, and lauryl alcohol, a saturated fatty alcohol. The enzymatic synthesis of such esters offers numerous advantages over traditional chemical methods, including higher specificity, milder reaction conditions, and a reduced environmental footprint. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the biocatalysts of choice for this reaction, demonstrating remarkable efficiency and stability in non-aqueous environments.

This guide focuses on the lipase-catalyzed esterification for the production of this compound, providing a foundational understanding for its synthesis and optimization.

Enzymatic Reaction Pathway

The synthesis of this compound is achieved through the direct esterification of linolenic acid and lauryl alcohol, catalyzed by a lipase. The reaction proceeds via a Ping-Pong Bi-Bi kinetic mechanism.

Enzymatic_Esterification cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediate Intermediate cluster_products Products Linolenic Acid Linolenic Acid Lipase Lipase Linolenic Acid->Lipase 1. Acylation Lauryl Alcohol Lauryl Alcohol Acyl-Enzyme Complex Acyl-Enzyme Complex Lipase->Acyl-Enzyme Complex Acyl-Enzyme Complex->Lauryl Alcohol 2. Nucleophilic Attack Acyl-Enzyme Complex->Lipase This compound This compound Acyl-Enzyme Complex->this compound 3. Esterification Water Water Acyl-Enzyme Complex->Water By-product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_analysis Analysis A Substrate Preparation (Linolenic Acid + Lauryl Alcohol) B Solvent Addition (Optional) A->B C Enzyme Addition (Immobilized Lipase) B->C D Incubation (Controlled Temperature & Stirring) C->D E Water Removal (Vacuum) D->E F Enzyme Filtration & Recovery E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Washing & Drying) G->H I Product Characterization (GC-MS, Titration) H->I

An In-depth Technical Guide to the Chemical Synthesis of Linolenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical and enzymatic methodologies for the synthesis of linolenyl laurate. While direct literature on the synthesis of this compound is sparse, this document extrapolates from established protocols for the synthesis of similar unsaturated fatty acid esters and other laurate esters to propose viable synthetic routes. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is an ester formed from the reaction of α-linolenic acid, an omega-3 polyunsaturated fatty acid, and lauryl alcohol, a saturated fatty alcohol. Its amphiphilic nature suggests potential applications in drug delivery systems, as a cosmetic ingredient, or as a specialty chemical. The presence of the polyunsaturated linolenyl moiety requires careful consideration of reaction conditions to prevent oxidation and isomerization. This guide details both chemical and enzymatic synthesis strategies, providing insights into reaction parameters, potential yields, and detailed experimental protocols.

Synthesis Methodologies

The synthesis of this compound can be approached through two primary routes: direct esterification of linolenic acid with lauryl alcohol, and transesterification of a linolenic acid ester or a laurate ester. Both chemical and enzymatic catalysts can be employed for these transformations.

Chemical Synthesis

Chemical synthesis offers the advantage of high reaction rates but may require more stringent conditions and can lead to side reactions if not carefully controlled, especially with polyunsaturated fatty acids like linolenic acid.

Direct esterification using an acid catalyst is a common method for producing fatty acid esters.

Reaction Scheme:

Catalysts: Commonly used acid catalysts include sulfuric acid, hydrochloric acid, and solid acid catalysts like montmorillonite (B579905) clays.[1] The use of solid acids can simplify catalyst removal and product purification.[1]

Reaction Conditions: The reaction is typically carried out at elevated temperatures, often above the boiling point of the water byproduct to drive the equilibrium towards the product.[1] To prevent oxidation of the linolenic acid, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

A potential side reaction to consider is the dehydration of lauryl alcohol at higher temperatures.[2]

Enzymatic Synthesis

Enzymatic synthesis, particularly using lipases, offers a milder and more selective alternative to chemical methods, which is highly advantageous when working with sensitive substrates like polyunsaturated fatty acids.[3][4]

Lipases can efficiently catalyze the esterification of fatty acids and alcohols in non-aqueous or solvent-free systems.

Reaction Scheme:

Lipases: Immobilized lipases are often preferred as they can be easily recovered and reused. Candida antarctica lipase (B570770) B (Novozym 435) is a widely used and robust enzyme for ester synthesis.[4][5] Other lipases from Rhizomucor miehei and Pseudomonas cepacia have also shown efficacy in esterifying fatty acids.[3]

Reaction Conditions: Enzymatic reactions are typically conducted at milder temperatures (e.g., 40-60°C), which minimizes the risk of substrate degradation.[6] The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards ester formation and achieve high conversion rates. This can be accomplished by conducting the reaction under vacuum or by using molecular sieves.[3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of analogous fatty acid esters. This data can serve as a starting point for the optimization of this compound synthesis.

Table 1: Chemical Esterification of Fatty Acids with Alcohols

Fatty AcidAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
Stearic AcidEthanolMontmorillonite KSF/01504>95[1]
Oleic AcidEthanolMontmorillonite KSF/01504>95[1]
Palmitic AcidEthanolMontmorillonite KSF/01504>95[1]
Lauric AcidVarious Linear AlcoholsSulfuric Acid600.288-94[7]

Table 2: Enzymatic Esterification of Fatty Acids with Alcohols

Fatty AcidAlcoholLipase SourceTemperature (°C)Time (h)Conversion (%)Reference
Oleic Acidα-ButylglucosideCandida antarctica B7024>95[3]
Lauric AcidIsoamyl AlcoholRhizopus oryzae4572High[6]
Stearic AcidIsoamyl AlcoholCandida antarctica (Novozym 435)40-452-353[5]
Lauric AcidFarnesolLipozyme RM IM--96.8[8]

Detailed Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound based on established methods for similar esters.

Protocol for Acid-Catalyzed Esterification
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine α-linolenic acid and lauryl alcohol in a 1:1.2 molar ratio.

  • Catalyst Addition: Add a suitable acid catalyst, for example, 2% (w/w) of sulfuric acid relative to the weight of linolenic acid.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to 120-140°C with vigorous stirring under a continuous gentle flow of the inert gas. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute the mixture with a non-polar solvent like hexane (B92381) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Protocol for Lipase-Catalyzed Esterification
  • Reactant Preparation: In a screw-capped flask, combine α-linolenic acid and lauryl alcohol in a 1:1 molar ratio. If a solvent is used, a non-polar solvent such as n-hexane is a suitable choice. For a solvent-free system, the reactants can be gently warmed to form a homogenous liquid.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435, typically at a loading of 5-10% (w/w) of the total substrate weight.

  • Water Removal: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to adsorb the water produced during the reaction. Alternatively, the reaction can be performed under a mild vacuum.

  • Reaction: Incubate the mixture in a shaker incubator at 50-60°C with constant agitation (e.g., 200 rpm) for 24-72 hours. Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

  • Purification: Remove the solvent (if used) by rotary evaporation. The remaining mixture, containing the product and unreacted substrates, can be purified by column chromatography as described in the chemical synthesis protocol.

Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1. General Synthesis Pathways for this compound cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis Linolenic Acid Linolenic Acid Esterification Esterification Linolenic Acid->Esterification Lauryl Alcohol Lauryl Alcohol Lauryl Alcohol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water Linolenic Acid_e Linolenic Acid Esterification_e Esterification Linolenic Acid_e->Esterification_e Lauryl Alcohol_e Lauryl Alcohol Lauryl Alcohol_e->Esterification_e Lipase Lipase Lipase->Esterification_e Linolenyl Laurate_e This compound Esterification_e->Linolenyl Laurate_e Water_e Water Esterification_e->Water_e

Caption: General synthesis pathways for this compound.

G Figure 2. Experimental Workflow for Lipase-Catalyzed Synthesis Start Start Mix Reactants Mix Linolenic Acid & Lauryl Alcohol Start->Mix Reactants Add Lipase Add Immobilized Lipase Mix Reactants->Add Lipase Add Mol Sieves Add Molecular Sieves Add Lipase->Add Mol Sieves Incubate Incubate at 50-60°C with Shaking Add Mol Sieves->Incubate Monitor Reaction Monitor by GC/HPLC Incubate->Monitor Reaction Reaction Complete Reaction Complete? Monitor Reaction->Reaction Complete Reaction Complete->Incubate No Filter Filter to Recover Lipase Reaction Complete->Filter Yes Evaporate Solvent Evaporate Solvent (if any) Filter->Evaporate Solvent Column Chromatography Purify by Column Chromatography Evaporate Solvent->Column Chromatography Characterize Characterize Product (NMR, MS) Column Chromatography->Characterize End End Characterize->End

Caption: Experimental workflow for lipase-catalyzed synthesis.

References

Linolenyl Laurate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: CB5295641

This technical guide provides a comprehensive overview of linolenyl laurate, a long-chain fatty acid ester. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the properties, synthesis, and potential applications of this compound. While direct experimental data for this compound is limited in publicly available literature, this guide compiles the existing information and infers potential characteristics based on the properties of its constituent molecules, linolenyl alcohol and lauric acid, and related fatty acid esters.

Physicochemical Properties

PropertyValueSource
CAS Number CB5295641ChemicalBook
Molecular Formula C₃₀H₅₄O₂ChemicalBook[1]
Molecular Weight 446.75 g/mol ChemicalBook[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Insoluble in water; likely soluble in organic solvents such as ethanol, ether, and chloroform.Inferred from lauric acid solubility

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented. However, based on the synthesis of other fatty acid esters, an enzymatic approach using lipase (B570770) is a highly probable and efficient method.

Experimental Protocol: Lipase-Catalyzed Esterification (Proposed)

This proposed protocol is based on established methods for the enzymatic synthesis of similar esters.[2][3][4]

Materials:

  • Linolenyl alcohol

  • Lauric acid

  • Immobilized lipase (e.g., from Candida antarctica, Novozym 435)

  • Organic solvent (e.g., hexane (B92381), toluene, or a solvent-free system)

  • Molecular sieves (optional, for water removal)

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of linolenyl alcohol and lauric acid in a suitable organic solvent. For a solvent-free system, gently heat the mixture to melt the lauric acid.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate weight.

  • Water Removal (Optional): If the reaction is sensitive to water, add activated molecular sieves to the mixture to remove the water produced during esterification, thereby shifting the equilibrium towards product formation.

  • Reaction Conditions: The reaction is typically carried out at a temperature between 40-60°C with constant stirring for a period ranging from several hours to a few days.

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of reactants and the formation of the ester.

  • Purification: Once the reaction reaches completion, the immobilized enzyme can be filtered off for reuse. The solvent is then removed under reduced pressure. The resulting crude this compound can be purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Linolenyl Alcohol Linolenyl Alcohol Esterification Esterification Linolenyl Alcohol->Esterification Lauric Acid Lauric Acid Lauric Acid->Esterification Immobilized Lipase Immobilized Lipase Immobilized Lipase->Esterification Organic Solvent / Solvent-Free Organic Solvent / Solvent-Free Organic Solvent / Solvent-Free->Esterification 40-60°C 40-60°C 40-60°C->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water

Caption: Proposed enzymatic synthesis of this compound.

Potential Applications in Drug Development

Direct applications of this compound in drug development have not been reported. However, based on the biological activities of its constituent molecules, several potential applications can be postulated.

Anti-Inflammatory Agent

Both α-linolenic acid and lauric acid have demonstrated anti-inflammatory properties. α-Linolenic acid can modulate inflammatory pathways, and lauric acid has been shown to suppress inflammatory responses in macrophages. It is plausible that this compound, as a pro-drug, could be hydrolyzed in vivo to release these active components, thereby exerting an anti-inflammatory effect.

Modulation of PPAR Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid metabolism and inflammation. Fatty acids are natural ligands for PPARs. Both linolenic acid and lauric acid are known to interact with and modulate PPAR signaling pathways. Therefore, this compound could potentially act as a modulator of PPARs, influencing gene expression related to lipid metabolism and inflammatory responses.

G This compound This compound In vivo Hydrolysis In vivo Hydrolysis This compound->In vivo Hydrolysis Linolenyl Alcohol Linolenyl Alcohol In vivo Hydrolysis->Linolenyl Alcohol Lauric Acid Lauric Acid In vivo Hydrolysis->Lauric Acid PPARs PPARs Linolenyl Alcohol->PPARs Lauric Acid->PPARs Gene Expression Modulation Gene Expression Modulation PPARs->Gene Expression Modulation Anti-inflammatory Effects Anti-inflammatory Effects Gene Expression Modulation->Anti-inflammatory Effects Lipid Metabolism Regulation Lipid Metabolism Regulation Gene Expression Modulation->Lipid Metabolism Regulation G cluster_formulation Lipid-Based Drug Delivery System cluster_outcome Therapeutic Outcome Poorly Soluble Drug Poorly Soluble Drug Formulation Formulation Poorly Soluble Drug->Formulation This compound (Lipid Excipient) This compound (Lipid Excipient) This compound (Lipid Excipient)->Formulation Surfactants/Co-surfactants Surfactants/Co-surfactants Surfactants/Co-surfactants->Formulation Enhanced Solubility Enhanced Solubility Formulation->Enhanced Solubility Improved Bioavailability Improved Bioavailability Formulation->Improved Bioavailability

References

A Technical Guide to the Solubility of Linolenyl Laurate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility of Linolenyl Laurate

This compound is an ester derived from linolenic acid (a polyunsaturated omega-3 fatty acid) and lauryl alcohol. As a lipid ester, its solubility is governed by the principle of "like dissolves like." The long hydrocarbon chains of both the linolenyl and laurate moieties render the molecule predominantly non-polar. Consequently, it is expected to be readily soluble in non-polar organic solvents and have limited solubility in polar solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Non-Polar Hexane, Heptane, Toluene, Diethyl Ether, ChloroformHighThe non-polar nature of these solvents effectively solvates the long hydrocarbon chains of this compound through van der Waals forces.
Moderately Polar Acetone, Ethyl Acetate, IsopropanolModerate to HighThese solvents possess both polar and non-polar characteristics, allowing for some interaction with the ester group while still effectively solvating the hydrocarbon tails.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)ModerateWhile polar, these solvents can often dissolve a wide range of organic compounds. The solubility of this compound in these solvents is expected to be significant.
Polar Protic Ethanol, MethanolLow to ModerateThe presence of a hydroxyl group and the ability to hydrogen bond make these solvents more polar. The long non-polar chains of this compound will limit its solubility.
Highly Polar WaterInsolubleThe highly polar and hydrogen-bonding nature of water makes it a poor solvent for the non-polar this compound molecule.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.

Equilibrium Solubility Method

This is a standard method for determining the saturation solubility of a compound in a liquid solvent.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

  • Phase Separation: Centrifuge the vials to pellet the excess, undissolved this compound.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD), or Gas Chromatography (GC) after derivatization.

  • Calculation: The determined concentration represents the saturation solubility of this compound in that solvent at the specified temperature.

Differential Scanning Calorimetry (DSC) Method

DSC is a thermal analysis technique that can be used to determine the solubility of a solid compound in a solid or semi-solid matrix, which can be adapted for liquid solvents.

Methodology:

  • Sample Preparation: Prepare a series of samples with known concentrations of this compound in the chosen solvent.

  • Thermal Analysis: Subject each sample to a controlled temperature program in a DSC instrument. This typically involves cooling the sample to a low temperature and then heating it at a constant rate.

  • Data Analysis: Monitor the heat flow into the sample. The dissolution of this compound in the solvent will result in a change in the melting endotherm of the solvent. By analyzing the changes in the melting peak as a function of concentration, the saturation solubility can be determined.

Hot-Stage Microscopy (HSM)

HSM provides a visual method for determining solubility and is particularly useful for solid or semi-solid solvents.

Methodology:

  • Sample Preparation: Prepare a thin film of a mixture of this compound and the solvent on a microscope slide.

  • Heating and Observation: Place the slide on a hot stage under a microscope and gradually increase the temperature.

  • Solubility Determination: Observe the temperature at which the last crystals of this compound dissolve. This temperature corresponds to the saturation solubility at that specific concentration. By repeating this with different concentrations, a solubility curve can be generated.

Synthesis of this compound: A Workflow

The synthesis of this compound is typically achieved through an esterification reaction between linolenic acid and lauryl alcohol. The following diagram illustrates a general workflow for this chemical synthesis.

G cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up and Purification cluster_product Final Product Linolenic_Acid Linolenic Acid Reaction_Vessel Reaction Vessel (Heated under reflux) Linolenic_Acid->Reaction_Vessel Lauryl_Alcohol Lauryl Alcohol Lauryl_Alcohol->Reaction_Vessel Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction_Vessel Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction_Vessel Washing Washing with Aqueous Solution Reaction_Vessel->Washing Reaction Mixture Drying Drying with Anhydrous Na2SO4 Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Crude Product Final_Product Pure this compound Purification->Final_Product

Spectral Analysis of Linolenyl Laurate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Linolenyl laurate, a wax ester formed from the condensation of α-linolenic acid and lauryl alcohol. Understanding the spectral characteristics of this molecule is crucial for its identification, characterization, and quality control in various applications, including pharmaceuticals and drug delivery systems. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectral Data of this compound

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted spectral features based on the known chemical shifts and fragmentation patterns of its constituent fatty acid and fatty alcohol moieties, as well as general principles of spectroscopy for long-chain esters.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃)

Chemical GroupPredicted Chemical Shift (ppm)MultiplicityIntegration
Linolenyl Moiety
Terminal methyl protons (-CH₃)~0.97Triplet3H
Methylene protons adjacent to terminal methyl (-CH₂-CH₃)~2.05Quintet2H
Allylic protons (=CH-CH₂-CH=)~2.80Triplet4H
Methylene protons in the aliphatic chain (-CH₂-)n~1.25-1.40Multiplet~12H
Methylene protons β to the ester oxygen (-CH₂-CH₂-O-)~1.63Quintet2H
Vinylic protons (-CH=CH-)~5.34Multiplet6H
Methylene protons α to the ester oxygen (-CH₂-O-)~4.06Triplet2H
Laurate Moiety
Terminal methyl protons (-CH₃)~0.88Triplet3H
Methylene protons in the aliphatic chain (-CH₂-)n~1.25-1.40Multiplet~16H
Methylene protons β to the carbonyl group (-CH₂-CH₂-C=O)~1.61Quintet2H
Methylene protons α to the carbonyl group (-CH₂-C=O)~2.29Triplet2H
Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃)

Chemical GroupPredicted Chemical Shift (ppm)
Linolenyl Moiety
Terminal methyl carbon (-CH₃)~14.3
Methylene carbons in the aliphatic chain (-CH₂-)n~22.6 - 31.9
Allylic carbons (=CH-C H₂-CH=)~25.6
Methylene carbon adjacent to terminal methyl (-C H₂-CH₃)~20.6
Methylene carbon β to the ester oxygen (-C H₂-CH₂-O-)~28.7
Methylene carbon α to the ester oxygen (-C H₂-O-)~64.4
Vinylic carbons (-CH=CH-)~127.1 - 132.0
Laurate Moiety
Carbonyl carbon (-C=O)~173.3
Terminal methyl carbon (-CH₃)~14.1
Methylene carbons in the aliphatic chain (-CH₂-)n~22.7 - 34.2
Methylene carbon α to the carbonyl group (-C H₂-C=O)~34.2
Methylene carbon β to the carbonyl group (-C H₂-CH₂-C=O)~25.0
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (alkane)2850 - 3000Strong
C=C-H stretch (alkene)3010Medium
C=O stretch (ester)~1740Strong
C-O stretch (ester)1160 - 1250Strong
=C-H bend (cis-alkene)~720Medium
Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for Key Fragments in the Mass Spectrum of this compound

IonPredicted m/zDescription
[M]+446.4Molecular Ion
[M+H]+447.4Protonated Molecular Ion
[M+Na]+469.4Sodiated Adduct
[C₁₈H₂₉O]+261.2Acylium ion from cleavage of the ester bond (Linolenyl moiety)
[C₁₂H₂₃O₂]+199.2Fragment from the Laurate moiety
[C₁₈H₃₅]+251.3Alkyl fragment from the Linolenyl moiety
[C₁₂H₂₅]+169.2Alkyl fragment from the Laurate moiety

Experimental Protocols

The following sections provide detailed methodologies for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (zg30 or similar).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Spectral Width: 10-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons of the this compound molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Alternatively, if the sample is a waxy solid, press it firmly against the crystal.

Sample Preparation (Transmission - KBr Pellet - for solid samples):

  • Grind a small amount of solid this compound with dry potassium bromide (KBr) powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H, C=O, and C-O bonds.

  • Compare the obtained spectrum with reference spectra of similar long-chain esters.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

Sample Preparation for GC-MS:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min, and hold for a few minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-600.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Analyze the mass spectrum of this peak to determine the molecular ion and the characteristic fragment ions.

  • Propose a fragmentation pathway consistent with the observed mass spectrum to confirm the structure.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid/Solid Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Analysis_NMR Chemical Shifts, Multiplicity, Integration NMR->Analysis_NMR Analysis_IR Characteristic Absorption Bands IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation MS->Analysis_MS Interpretation Structural Elucidation & Characterization Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation

Caption: Workflow for the spectral analysis of this compound.

Data_Interpretation_Logic NMR_Data NMR Data (¹H & ¹³C) Structure Confirmed Structure of This compound NMR_Data->Structure Proton/Carbon Environment IR_Data IR Data IR_Data->Structure Functional Groups MS_Data Mass Spec Data MS_Data->Structure Molecular Weight & Fragmentation

Caption: Logical relationship of spectral data to structural confirmation.

This guide provides a foundational understanding of the spectral properties of this compound. For definitive structural confirmation and quality assessment, it is imperative to acquire experimental data and compare it with these predicted values and reference standards.

An In-depth Technical Guide to the Thermogravimetric Analysis of Linolenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linolenyl laurate is an ester formed from the reaction of α-linolenic acid, a polyunsaturated omega-3 fatty acid, and lauryl alcohol. As an ester of a long-chain fatty acid and a long-chain alcohol, its thermal properties are of significant interest in various fields, including pharmaceuticals, cosmetics, and material science, particularly for understanding its stability under different temperature regimes. Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of such compounds. This guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, detailed experimental protocols, and a plausible thermal decomposition pathway.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is expected to occur in multiple stages, influenced by the individual thermal stabilities of its constituent fatty acid and alcohol moieties. The presence of double bonds in the linolenyl group is a critical factor that can influence the onset of degradation.

Based on the analysis of related compounds, the decomposition of this compound under an inert atmosphere (e.g., nitrogen) is likely to proceed as follows:

  • Initial Stage: Volatilization and decomposition of the ester. This stage is anticipated to begin at temperatures above 200°C. The initial mass loss would be attributed to the cleavage of the ester linkage, a common thermal degradation pathway for esters.

  • Secondary Stages: Subsequent decomposition of the resulting hydrocarbon chains. The unsaturated linolenyl part may undergo complex reactions including isomerization, cyclization, and chain scission at higher temperatures.

In an oxidative atmosphere (e.g., air), the decomposition is expected to initiate at lower temperatures due to oxidative reactions at the unsaturated sites of the linolenyl chain.

Quantitative Data from Analogous Compounds

To provide a comparative context for the thermal stability of this compound, the following table summarizes the TGA data for its constituent parts and related esters.

CompoundOnset Decomposition Temp (°C)Peak Decomposition Temp (°C)AtmosphereReference
Lauric Acid~110 - 140~210 - 241Nitrogen[1][2][3]
α-Linolenic Acid~150 - 200~250 - 350Air[4]
Methyl Stearate>260-Supercritical Methanol[5]
Methyl Oleate>260-Supercritical Methanol
Methyl Linoleate~300-Supercritical Methanol
Methyl Linolenate~300-Supercritical Methanol

Note: The decomposition temperatures can vary depending on the experimental conditions such as heating rate and sample purity.

Experimental Protocols

A standard protocol for conducting TGA on this compound is outlined below. This protocol is based on common practices for the analysis of organic esters and fatty acids.

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of precise temperature control and mass measurement in a controlled atmosphere.

4.2. Sample Preparation

  • Ensure the this compound sample is homogenous and free of solvent.

  • Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

4.3. TGA Parameters

  • Atmosphere: High purity nitrogen (99.999%) or dry air.

  • Flow Rate: 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of decomposition steps.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

4.4. Data Analysis

  • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

  • Determine the onset temperature of decomposition, which is often taken as the temperature at which a 5% mass loss occurs.

Visualizations

5.1. Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound under inert conditions. The primary step is the cleavage of the ester bond, followed by the degradation of the resulting hydrocarbon fragments.

G Proposed Thermal Decomposition Pathway of this compound A This compound B Heat (Δ) C Ester Bond Cleavage B->C Initiates D Lauric Acid + Linolenyl Alkene C->D E Further Decomposition D->E F Volatile Hydrocarbons (from both chains) E->F G Char Residue (at high temperatures) E->G

Proposed thermal decomposition pathway of this compound.

5.2. Experimental Workflow for TGA

The diagram below outlines the standard workflow for performing a thermogravimetric analysis of a sample like this compound.

G Experimental Workflow for Thermogravimetric Analysis cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_data Data Processing & Interpretation A Homogenize Sample B Weigh 5-10 mg in TGA Pan A->B C Set Atmosphere (N2 or Air) & Flow Rate B->C D Program Temperature Ramp (e.g., 10°C/min to 600°C) C->D E Place Sample in Furnace & Start Experiment D->E F Record Mass vs. Temperature E->F G Generate TGA Curve (% Mass Loss vs. Temp) F->G H Calculate DTG Curve G->H I Determine Onset & Peak Decomposition Temperatures H->I

Standard experimental workflow for TGA.

Conclusion

While direct experimental data for the thermogravimetric analysis of this compound is currently scarce, a comprehensive understanding of its likely thermal behavior can be extrapolated from the analysis of its constituent fatty acid and alcohol, as well as other related long-chain esters. It is anticipated that this compound will exhibit a multi-step decomposition profile, with the initial and most significant mass loss associated with the cleavage of the ester linkage. The presence of unsaturation in the linolenyl moiety is expected to lower its overall thermal stability compared to its fully saturated counterparts, particularly in an oxidative environment. The experimental protocols and predictive models presented in this guide offer a solid foundation for researchers and scientists to design and interpret TGA studies on this compound and similar long-chain unsaturated esters. Future experimental work is necessary to validate these predictions and fully characterize the thermal properties of this compound.

References

A Technical Guide to the Potential Biological Activities of Linolenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a notable absence of direct scientific studies on the biological activities of linolenyl laurate. This technical guide, therefore, aims to provide a comprehensive overview of the well-documented biological activities of its constituent molecules: alpha-linolenic acid (ALA) and lauric acid (LA). By examining the individual properties of these fatty acids, we can hypothesize the potential therapeutic applications of this compound, while also highlighting the necessity for future research to validate these postulations.

Introduction to this compound and its Components

This compound is an ester formed from the reaction of alpha-linolenic acid, an omega-3 polyunsaturated fatty acid, and lauric acid, a saturated medium-chain fatty acid. Understanding the distinct and sometimes synergistic biological effects of ALA and LA is crucial for predicting the pharmacological profile of their esterified form. Esterification can alter the physicochemical properties of fatty acids, potentially influencing their absorption, distribution, metabolism, and, consequently, their biological efficacy.

Alpha-Linolenic Acid (ALA)

Alpha-linolenic acid is an essential omega-3 fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet from sources like flaxseed, walnuts, and canola oil.[1][2] It is a precursor to the longer-chain omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known for their potent anti-inflammatory and cardioprotective effects.[1][2] ALA itself exhibits a range of biological activities, including anti-inflammatory, anticancer, neuroprotective, and cardioprotective properties.[1][2][3]

Lauric Acid (LA)

Lauric acid is a 12-carbon saturated fatty acid found abundantly in coconut oil and palm kernel oil.[4] It is recognized for its strong antimicrobial properties against a variety of pathogens.[4][5][6] Emerging research also points to its potential roles in anti-inflammatory responses, antitumor activity, and modulation of cellular signaling pathways.[4]

Potential Biological Activities of this compound Based on its Components

The combination of ALA and LA in this compound suggests a potential for a multi-faceted biological activity profile.

Anti-Inflammatory Activity

Both ALA and lauric acid possess anti-inflammatory properties that are mediated through different mechanisms.

Alpha-Linolenic Acid: ALA has been shown to exert potent anti-inflammatory effects.[7][8] Studies have demonstrated that ALA can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[7][9][10] This anti-inflammatory action is mediated through the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[9][10]

Lauric Acid: Lauric acid can also influence inflammatory pathways. It has been shown to affect microglial activation through the G protein-coupled receptor (GPR40)-dependent pathway, which can reduce neuroinflammation.[4]

The esterification of ALA and lauric acid could potentially lead to a compound with broad anti-inflammatory effects, targeting multiple pathways involved in the inflammatory cascade.

Antimicrobial Activity

Lauric acid is a well-established antimicrobial agent.

Lauric Acid: It exhibits broad-spectrum activity against Gram-positive bacteria and some fungi and viruses.[4][6][11] The antimicrobial action is attributed to its ability to disrupt the cell membranes of microorganisms.[6] Its monoglyceride derivative, monolaurin, also shows significant antimicrobial activity.[4] Studies have shown its effectiveness against Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis.[5] It has also been investigated for its therapeutic potential against inflammatory acne vulgaris by targeting Propionibacterium acnes.[12]

The presence of the lauric acid moiety in this compound strongly suggests that the compound may possess antimicrobial properties.

Anticancer Activity

Both ALA and lauric acid have been investigated for their potential anticancer effects.

Alpha-Linolenic Acid: Numerous studies have indicated that ALA may inhibit the growth and metastasis of various cancers, including colon, breast, prostate, and oral cancers.[13][14][15][16] The proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[13][15] ALA can also modulate signaling pathways involved in cancer progression, such as the AMPK/S6 axis.[15]

Lauric Acid: Lauric acid has been shown to induce apoptosis in cancer cells.[4] It can trigger signaling pathways that lead to antiproliferative and pro-apoptotic effects in breast and endometrial cancer cells, partly through the generation of reactive oxygen species (ROS) and activation of the EGFR/ERK/c-Jun pathway.[17]

A combined molecule like this compound could potentially exhibit enhanced or synergistic anticancer activity by targeting multiple cancer cell vulnerabilities.

Quantitative Data on the Biological Activities of ALA and Lauric Acid

The following tables summarize some of the quantitative data available for the individual components of this compound.

Table 1: Antimicrobial Activity of Lauric Acid

MicroorganismAssayConcentration/DilutionResultReference
Staphylococcus aureusAgar (B569324) well diffusion1:10 dilution15 mm zone of inhibition[5]
Streptococcus pneumoniaeAgar well diffusion1:10 dilution15 mm zone of inhibition[5]
Mycobacterium tuberculosisAgar well diffusion1:10 dilution12 mm zone of inhibition[5]
Escherichia coliAgar well diffusion1:10 dilution8 mm zone of inhibition[5]
Propionibacterium acnesMIC determination1.95 µg/mLMinimal Inhibitory Concentration[12]

Table 2: Anti-proliferative and Anti-metastatic Effects of ALA

Cancer Cell LineAssayConcentrationEffectReference
Human Colon Cancer (HT29, HCT116)Cell proliferation, adhesion, invasion1-5 mMInhibition[14]
Mouse Colon Cancer (MCA38)Cell proliferation, adhesion, invasion1-5 mMInhibition[14]
Oral Squamous Cell Carcinoma (SAS, GNM)Colony formation, migration, invasion100 or 200 µMInhibition[16]
Oral Squamous Cell Carcinoma (SAS, GNM)Apoptosis induction200 or 400 µMIncreased cell death[16]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate further research.

Assessment of Anti-Inflammatory Activity of ALA (in vitro)
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of ALA for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite (B80452) in the culture medium is measured using the Griess reagent as an indicator of NO production.

  • Western Blot Analysis: To determine the expression of iNOS and COX-2 proteins, cells are treated with ALA and LPS. Cell lysates are then subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, and β-actin (as a loading control), followed by HRP-conjugated secondary antibodies.

  • NF-κB and MAPK Activation Analysis: The phosphorylation status of NF-κB (p65 subunit) and MAPKs (ERK, JNK, p38) is assessed by Western blotting using phospho-specific antibodies.

Antimicrobial Susceptibility Testing of Lauric Acid
  • Bacterial Strains: Clinical isolates of bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, etc., are used.

  • Agar Well Diffusion Method: Bacterial cultures are uniformly spread on Mueller-Hinton agar plates. Wells are punched into the agar, and different dilutions of lauric acid (e.g., in DMSO or ethanol) are added to the wells. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is measured in millimeters.

  • Minimal Inhibitory Concentration (MIC) Determination: A broth microdilution method is used. Serial dilutions of lauric acid are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized bacterial suspension is added to each well. The plate is incubated, and the MIC is determined as the lowest concentration of lauric acid that visually inhibits bacterial growth.

Signaling Pathways

The biological activities of ALA and lauric acid are mediated through various signaling pathways.

Anti-Inflammatory Signaling Pathway of Alpha-Linolenic Acid

Alpha-linolenic acid inhibits the LPS-induced inflammatory response by blocking the activation of NF-κB and MAPKs.

ALA_Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK ALA Alpha-Linolenic Acid ALA->MAPKs inhibits ALA->IKK inhibits AP1 AP-1 MAPKs->AP1 Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) AP1->Inflammatory_Genes IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus NFkB_nucleus->Inflammatory_Genes

Caption: ALA anti-inflammatory signaling pathway.

Pro-Apoptotic Signaling Pathway of Lauric Acid in Cancer Cells

Lauric acid can induce apoptosis in cancer cells through the generation of ROS and activation of the EGFR/ERK signaling cascade.

LA_Apoptosis_Pathway LA Lauric Acid ROS ROS Generation LA->ROS EGFR EGFR ROS->EGFR activates ERK ERK1/2 EGFR->ERK phosphorylates cJun c-Jun ERK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis

Caption: Lauric acid pro-apoptotic signaling pathway.

Discussion and Future Directions

The individual biological activities of alpha-linolenic acid and lauric acid provide a strong rationale for investigating this compound as a potential therapeutic agent. The ester linkage may influence the bioavailability and metabolic fate of the parent fatty acids, potentially leading to a unique pharmacological profile. For instance, the ester may act as a pro-drug, releasing ALA and LA at specific sites within the body.

The dual nature of this compound, combining an anti-inflammatory omega-3 fatty acid with an antimicrobial saturated fatty acid, suggests potential applications in conditions with both inflammatory and infectious components, such as inflammatory skin disorders or certain gastrointestinal conditions.

However, it is imperative to conduct direct experimental studies on this compound to:

  • Confirm its hypothesized biological activities.

  • Determine its potency and efficacy compared to its individual components.

  • Elucidate its mechanisms of action.

  • Evaluate its safety and pharmacokinetic profile.

References

Linolenyl Laurate: A Technical Guide to a Novel Fatty Acid Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linolenyl laurate, the ester formed from the reaction of α-linolenic acid and lauryl alcohol, is an unsaturated fatty acid ester with potential applications across the pharmaceutical, cosmetic, and nutraceutical industries. As a novel compound, specific experimental data on this compound is limited. This technical guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and potential applications based on the established chemistry of fatty acid esters. Detailed experimental protocols for its synthesis are presented, alongside visualizations of the synthetic pathways, to facilitate further research and development of this promising molecule.

Introduction

Fatty acid esters, commonly known as wax esters, are a diverse class of lipids that play crucial roles in various biological systems and industrial applications. They are typically esters of long-chain fatty acids and long-chain fatty alcohols.[1] this compound ([(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] dodecanoate) is a specific wax ester that combines the unsaturated properties of α-linolenic acid, an essential omega-3 fatty acid, with the characteristics of lauryl alcohol, a saturated 12-carbon alcohol. This unique combination suggests potential for novel applications in drug delivery, as a functional ingredient in cosmetics, or as a specialized lubricant.[1][2]

The presence of the polyunsaturated α-linolenic acid moiety suggests that this compound may possess beneficial biological activities, while the laurate portion could modulate its physical properties, such as melting point and solubility. This guide aims to consolidate the available information on related compounds to provide a foundational understanding of this compound for researchers and developers.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods: chemical esterification and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis of fatty acid esters like this compound is typically achieved through Fischer-Speier esterification. This method involves the reaction of a carboxylic acid (α-linolenic acid) with an alcohol (lauryl alcohol) in the presence of an acid catalyst.[3]

A general reaction scheme is as follows:

α-Linolenic Acid + Lauryl Alcohol ⇌ this compound + Water

This equilibrium reaction is typically driven towards the product side by removing water as it is formed.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products alpha-Linolenic_Acid α-Linolenic Acid (C18H30O2) Esterification Esterification Reaction (Heat, Water Removal) alpha-Linolenic_Acid->Esterification Lauryl_Alcohol Lauryl Alcohol (C12H26O) Lauryl_Alcohol->Esterification Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Esterification Linolenyl_Laurate This compound (C30H54O2) Esterification->Linolenyl_Laurate Water Water (H2O) Esterification->Water

Enzymatic Synthesis

Enzymatic synthesis offers a "greener" alternative to chemical methods, proceeding under milder conditions and with higher specificity, thus reducing the formation of byproducts.[1] Lipases are commonly employed for the esterification of fatty acids and alcohols. Immobilized lipases, such as those from Candida antarctica (Novozym® 435) or Rhizomucor miehei (Lipozyme® RMIM), are particularly effective.

The enzymatic reaction is similar to the chemical one but is catalyzed by a lipase (B570770).

G cluster_reactants Substrates cluster_biocatalyst Biocatalyst cluster_process Process cluster_products Products alpha-Linolenic_Acid α-Linolenic Acid Biocatalytic_Esterification Biocatalytic Esterification (Controlled Temperature, Solvent/Solvent-free) alpha-Linolenic_Acid->Biocatalytic_Esterification Lauryl_Alcohol Lauryl Alcohol Lauryl_Alcohol->Biocatalytic_Esterification Immobilized_Lipase Immobilized Lipase (e.g., Novozym® 435) Immobilized_Lipase->Biocatalytic_Esterification Linolenyl_Laurate This compound Biocatalytic_Esterification->Linolenyl_Laurate Water Water Biocatalytic_Esterification->Water

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeBasis of Prediction/Reference
Molecular Formula C30H54O2Calculation
Molecular Weight 446.75 g/mol Calculation
Appearance Colorless to pale yellow liquidBased on properties of other unsaturated wax esters.
Iodine Value ~170-180 g I2/100gCalculated based on the three double bonds of the linolenic acid moiety.
Saponification Value ~125-135 mg KOH/gCalculated based on molecular weight.
Acid Value < 1 mg KOH/gAssuming high purity after synthesis and purification.
Melting Point Low, likely below 0°CInferred from the low melting points of linolenic acid (-11°C) and other polyunsaturated esters.
Boiling Point High, >300°CInferred from the high boiling points of similar long-chain esters.
Solubility Soluble in nonpolar organic solvents (e.g., hexane, ether); Insoluble in water.General property of lipids.
Oxidative Stability Low to moderateThe presence of three double bonds makes it susceptible to oxidation.

Potential Applications

The unique structure of this compound suggests several potential applications:

  • Cosmetics and Personal Care: Due to its likely liquid nature and the moisturizing properties associated with both linolenic acid and lauryl alcohol, it could be used as an emollient, skin conditioning agent, or a carrier for active ingredients in creams, lotions, and other formulations.

  • Pharmaceuticals and Drug Delivery: The lipid nature of this compound makes it a candidate for use in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), to enhance the solubility and bioavailability of poorly water-soluble drugs. The α-linolenic acid component may also confer specific therapeutic benefits.

  • Nutraceuticals: As a derivative of an essential omega-3 fatty acid, it could be explored as a novel nutritional supplement, potentially offering improved stability or bioavailability compared to the free fatty acid.

  • Biolubricants: Unsaturated fatty acid esters are being investigated as environmentally friendly lubricants. This compound's properties may make it suitable for specialized lubricant applications.

Experimental Protocols

The following are general protocols that can be adapted for the synthesis of this compound.

Protocol for Chemical Synthesis

Objective: To synthesize this compound via Fischer-Speier esterification.

Materials:

  • α-Linolenic acid (high purity)

  • Lauryl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or other suitable solvent for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of α-linolenic acid and lauryl alcohol in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete when water ceases to be collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water until the aqueous layer is neutral.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Protocol for Enzymatic Synthesis

Objective: To synthesize this compound using an immobilized lipase.

Materials:

  • α-Linolenic acid (high purity)

  • Lauryl alcohol

  • Immobilized lipase (e.g., Novozym® 435)

  • n-Hexane (or other suitable organic solvent, or solvent-free)

  • Molecular sieves (to remove water)

  • Shaking incubator or stirred reactor

  • Filtration setup

Procedure:

  • Combine equimolar amounts of α-linolenic acid and lauryl alcohol in a suitable reaction vessel. The reaction can be run solvent-free or in a nonpolar solvent like n-hexane.

  • Add the immobilized lipase (e.g., 5-10% by weight of the total substrates).

  • Add activated molecular sieves to the reaction mixture to adsorb the water produced.

  • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation.

  • Monitor the reaction progress over time by taking samples and analyzing them by gas chromatography (GC) or TLC.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • If a solvent was used, remove it under reduced pressure to yield the product.

  • The product can be used as is or further purified if necessary.

Signaling Pathways and Mechanisms of Action

There is currently no published research on the specific signaling pathways or mechanisms of action of this compound. As a novel compound, this is a key area for future investigation. Research could focus on whether it acts as a pro-drug for α-linolenic acid, its interactions with fatty acid receptors, or its effects on inflammatory pathways, given the known anti-inflammatory properties of omega-3 fatty acids.

Conclusion

This compound represents an intriguing novel fatty acid ester with significant potential in various high-value applications. While specific experimental data is currently lacking, this guide provides a solid foundation for its synthesis and characterization based on established principles of lipid chemistry. The detailed protocols and predicted properties herein are intended to serve as a starting point for researchers and developers to unlock the full potential of this promising compound. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and potential therapeutic or commercial applications.

References

Methodological & Application

Application Note: Quantitative Analysis of Linolenyl Laurate Using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linolenyl laurate is an ester formed from α-linolenic acid, an omega-3 fatty acid, and lauric acid, a saturated fatty acid.[1] As a lipid ester, its quantification is crucial in various fields, including pharmaceuticals, nutraceuticals, and cosmetics, for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) offers a robust and reliable method for the analysis of such compounds. This application note details a comprehensive protocol for the quantitative analysis of this compound using a reverse-phase HPLC-DAD system.

The method is based on the separation of the analyte on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvents.[2][3][4] Detection is achieved by monitoring the UV absorbance at a low wavelength, as isolated double bonds in the linolenyl moiety and the ester carbonyl group exhibit absorbance in this region.[2]

Experimental Protocols

1. Instrumentation and Consumables

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatography Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution of lipid esters.

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

2. Reagents and Solvents

  • Acetonitrile (HPLC grade).

  • Isopropanol (B130326) (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • This compound reference standard (>98% purity).

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of isopropanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

4. Sample Preparation

  • The sample preparation method will vary depending on the matrix. A general protocol for extracting this compound from a simple formulation is provided below.

  • Accurately weigh a portion of the sample expected to contain approximately 1 mg of this compound into a centrifuge tube.

  • Add 5 mL of a chloroform/methanol (2:1, v/v) mixture and vortex for 2 minutes to extract the lipid components.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial prior to injection.

5. HPLC-DAD Operating Conditions

ParameterRecommended Setting
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Isopropanol (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
DAD Wavelength 205 nm
Run Time 20 minutes

Data Presentation

The performance of the HPLC-DAD method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below. The values presented are representative and should be experimentally determined for the specific instrument and conditions used.

Table 1: Method Validation Parameters

ParameterRepresentative ValueAcceptance Criteria
Retention Time (tR) ~ 12.5 minConsistent tR with minimal variation
Linearity (R²) > 0.999R² ≥ 0.995
Limit of Detection (LOD) 0.3 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 1.0 µg/mLSignal-to-Noise Ratio ≥ 10
Precision (RSD%) < 2%RSD ≤ 2% for repeatability
Accuracy (% Recovery) 98 - 102%Within 95 - 105%

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC-DAD analysis of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Standard Standard Preparation Sample Sample Extraction Reconstitution Reconstitution & Filtration Sample->Reconstitution HPLC_System HPLC Injection & Separation (C18 Column) Reconstitution->HPLC_System Inject DAD_Detection DAD Detection (205 nm) HPLC_System->DAD_Detection Chromatogram Chromatogram Generation DAD_Detection->Chromatogram Signal Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Figure 1. Experimental workflow for HPLC-DAD analysis.

References

Application Note: Quantification of Linolenyl Laurate using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the quantification of linolenyl laurate using gas chromatography with flame ionization detection (GC-FID). The protocol outlines a direct analysis approach, avoiding the need for derivatization, which is often required for fatty acid analysis. This method is suitable for the analysis of this compound in various matrices, providing a robust and reliable quantification technique for research, quality control, and drug development applications.

Introduction

This compound is an ester formed from α-linolenic acid, an omega-3 fatty acid, and lauric acid, a saturated fatty acid. Its quantification is of interest in various fields, including pharmaceuticals, cosmetics, and nutritional sciences, due to the biological activities of its constituent fatty acids. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. This application note presents a detailed protocol for the direct quantification of this compound by GC-FID.

Experimental Protocols

This section provides a detailed methodology for the sample preparation, instrument setup, and analysis of this compound.

Sample Preparation

A simple dilution protocol is employed for the preparation of samples for direct GC analysis.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent such as hexane (B92381) or isooctane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Internal Standard (IS) Solution:

    • Prepare a stock solution of a suitable internal standard (e.g., methyl nonadecanoate (B1228766) or another high molecular weight ester not present in the sample) at a concentration of 1 mg/mL in the same solvent.

  • Sample and Calibration Standard Preparation for Injection:

    • To 1 mL of each calibration standard and sample solution, add a fixed volume of the internal standard stock solution (e.g., 100 µL).

    • Vortex the solutions for 30 seconds to ensure homogeneity.

    • Transfer the solutions to GC vials for analysis.

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Injector Split/Splitless Inlet
Injector Temperature: 300 °C
Injection Volume: 1 µL
Split Ratio: 20:1
Column Agilent J&W DB-5ht (30 m x 0.25 mm, 0.10 µm) or equivalent high-temperature, non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1.5 mL/min
Oven Temperature Program Initial temperature: 150 °C, hold for 1 min
Ramp 1: 15 °C/min to 350 °C
Hold at 350 °C for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature: 360 °C
Hydrogen Flow: 40 mL/min
Air Flow: 450 mL/min
Makeup Gas (Helium): 30 mL/min

Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative performance of the GC-FID method for the analysis of high molecular weight fatty acid esters. These values are representative and should be determined for this compound during method validation.[1][2][3]

ParameterExpected Value
Retention Time (min) Dependent on final validated method, expected to be > 15 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.03 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.1 - 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using the described GC-FID method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification prep_sample Sample Solution add_is Add Internal Standard prep_sample->add_is prep_std This compound Standard Solutions prep_std->add_is prep_is Internal Standard (e.g., Methyl Nonadecanoate) prep_is->add_is vortex Vortex add_is->vortex gc_injection GC Injection vortex->gc_injection gc_separation Chromatographic Separation (DB-5ht column) gc_injection->gc_separation fid_detection FID Detection gc_separation->fid_detection peak_integration Peak Integration fid_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.
Logical Relationship of GC Parameters

The following diagram illustrates the relationship between key GC parameters and their impact on the analysis.

gc_parameters injector Injector (Temp, Split Ratio) peak_shape Peak Shape injector->peak_shape column Column (Stationary Phase, Dimensions) resolution Peak Resolution column->resolution retention_time Retention Time column->retention_time oven Oven (Temperature Program) oven->resolution oven->retention_time detector Detector (FID) (Temp, Gas Flows) sensitivity Sensitivity (LOD/LOQ) detector->sensitivity

Caption: Interrelationship of GC parameters and analytical outcomes.

Discussion

The presented method provides a straightforward approach for the quantification of this compound without the need for chemical derivatization. The high-temperature capability of the recommended GC column and instrument settings is crucial for the elution of this high molecular weight ester in a reasonable time frame with good peak shape. The use of a flame ionization detector offers a wide linear range and good sensitivity for this class of compounds.

It is essential to use a suitable internal standard to correct for variations in injection volume and potential matrix effects. The choice of internal standard should be a compound with similar chemical properties and a retention time that does not interfere with the analyte or other components in the sample matrix.

Method validation is a critical step to ensure the reliability of the results. This should include the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using the specific matrix of interest.

Conclusion

The gas chromatography method detailed in this application note provides a robust and reliable means for the quantification of this compound. The direct injection approach simplifies sample preparation and reduces the potential for analytical errors associated with derivatization. This method is well-suited for routine analysis in quality control laboratories and for research and development purposes in the pharmaceutical, cosmetic, and food industries.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Linolenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Linolenyl laurate. The method is demonstrated to be accurate, precise, specific, and linear over a defined concentration range, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] This protocol is suitable for routine quality control and stability testing of this compound in bulk drug substance and formulated products.

Introduction

This compound is a fatty acid ester with potential applications in the pharmaceutical and cosmetic industries. A reliable and validated analytical method is crucial for ensuring product quality and consistency. This document provides a comprehensive protocol for the quantification of this compound using HPLC-UV, a widely accessible and robust analytical technique. The method validation is conducted in accordance with ICH Q2(R1) guidelines to ensure the reliability of the generated data.[2][4]

Analytical Method

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 205 nm
Run Time 10 minutes
Reagents and Standards
  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water

  • This compound Reference Standard: Purity >99%

  • Sample Diluent: Mobile Phase (Acetonitrile:Water, 90:10, v/v)

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations in the range of 50-250 µg/mL.

Sample Preparation: Accurately weigh a quantity of the sample containing approximately 15 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of sample diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the sample diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (formulation excipients without the active ingredient), and a spiked placebo sample. The chromatograms demonstrated no interference from the blank or placebo at the retention time of this compound.

Linearity and Range

Linearity was assessed by analyzing five standard concentrations ranging from 80% to 120% of the expected test concentration. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

ParameterResultAcceptance Criteria
Linearity Range 50 - 250 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.995
Accuracy

Accuracy was determined by analyzing samples of a known concentration (spiked placebo) at three different concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.80.8598.0 - 102.0%
100%100.50.6298.0 - 102.0%
120%101.20.7198.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability: Six replicate injections of the 100% concentration standard solution were performed on the same day.

Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument.

Precision Level% RSDAcceptance Criteria
Repeatability 0.55≤ 2.0%
Intermediate Precision 0.98≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Calibration Standards (50-250 µg/mL) B->C G Inject Blank, Standards, and Samples C->G D Weigh Sample E Dissolve and Dilute Sample D->E F Filter Sample E->F F->G H Acquire Chromatographic Data G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify this compound in Samples J->K

Caption: Workflow for the analysis of this compound by HPLC-UV.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For orthogonal testing or in the presence of interfering non-UV active compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. This method typically requires derivatization of the fatty acid ester to a more volatile form, such as a fatty acid methyl ester (FAME), through transesterification.

GC-MS Protocol Outline
  • Sample Preparation (Transesterification):

    • Weigh approximately 20 mg of the sample into a vial.

    • Add an internal standard (e.g., methyl heptadecanoate).

    • Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.

    • Heat at 60°C for 15 minutes.

    • Cool and add 1 mL of hexane (B92381), then vortex.

    • Add 1 mL of saturated sodium chloride solution and centrifuge.

    • Collect the upper hexane layer for injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, hold for 5 min.

    • MSD Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: m/z 50-550.

GC-MS Workflow

G GC-MS Workflow with Derivatization cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample and Add Internal Standard B Transesterification with Sodium Methoxide A->B C Liquid-Liquid Extraction with Hexane B->C D Collect Organic Layer C->D E Inject Sample into GC-MS D->E F Separate and Detect FAMEs E->F G Identify Peaks by Mass Spectra and Retention Time F->G H Quantify using Internal Standard Calibration G->H

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Linolenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of linolenyl laurate as a substrate for enzymatic reactions, focusing on its hydrolysis by lipases. Detailed protocols for conducting and analyzing these reactions are provided, along with insights into the potential downstream cellular effects of the reaction products.

Introduction

This compound is a wax ester composed of α-linolenic acid, an omega-3 polyunsaturated fatty acid, and lauryl alcohol, a 12-carbon saturated fatty alcohol. The enzymatic hydrolysis of this ester, typically catalyzed by lipases, yields these two component molecules. This reaction is of significant interest in various research and development areas, including:

  • Drug Delivery: Controlled release of bioactive fatty acids like α-linolenic acid.

  • Food Technology: Modification of fats and oils to produce specific functional lipids.

  • Biocatalysis: Understanding enzyme specificity and kinetics with lipid substrates.

  • Cell Biology: Studying the cellular effects of the hydrolysis products, α-linolenic acid and lauryl alcohol.

Lipases (Triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble substrates. Their activity is not limited to hydrolysis; they can also catalyze esterification, interesterification, and transesterification reactions, often in non-aqueous environments. The equilibrium between synthesis and hydrolysis of wax esters is influenced by factors such as pH and water content, with hydrolysis being favored in aqueous environments.[1]

Data Presentation

Table 1: Lipase (B570770) Selectivity in Hydrolysis

The rate of enzymatic hydrolysis of wax esters is significantly influenced by the structure of the fatty acid component.

Fatty Acid Moiety CharacteristicEffect on Hydrolysis RateEnzyme Examples
Chain Length Longer chains increase the rate of hydrolysis.Candida antarctica lipase, Candida cylindracea lipase, Porcine Pancreas Lipase
Degree of Unsaturation A higher number of double bonds increases the rate of hydrolysis.[2]Candida antarctica lipase, Candida cylindracea lipase, Porcine Pancreas Lipase[2]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol describes a general procedure for the enzymatic hydrolysis of this compound using a selected lipase.

Materials:

  • This compound (substrate)

  • Selected Lipase (e.g., from Candida antarctica, Candida cylindracea, or Porcine Pancreas)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.0)

  • Emulsifying agent (e.g., gum arabic or Triton X-100)

  • Reaction vessel (e.g., temperature-controlled stirred tank reactor or shaking incubator)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or chloroform/methanol mixture)

  • Analytical equipment for quantification (HPLC or GC, see Protocol 2)

Procedure:

  • Substrate Emulsion Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent if necessary for initial solubilization.

    • Create an emulsion by sonicating a mixture of the this compound solution with an aqueous buffer containing an emulsifying agent (e.g., 5% gum arabic). The final substrate concentration should be optimized for the specific enzyme and experimental goals.

  • Enzymatic Reaction:

    • Equilibrate the substrate emulsion to the desired reaction temperature (e.g., 37°C) in the reaction vessel with stirring.

    • Initiate the reaction by adding a pre-determined amount of the lipase solution or immobilized lipase. The optimal enzyme concentration needs to be determined experimentally.

    • Incubate the reaction mixture for a set period (e.g., 1-24 hours), taking aliquots at various time points to monitor the reaction progress.

  • Reaction Termination and Product Extraction:

    • To stop the reaction in the collected aliquots, heat the samples (e.g., 80°C for 10 minutes) to denature the enzyme or add a quenching solvent.

    • Extract the lipids from the aqueous phase using an appropriate organic solvent. For example, add a 2:1 (v/v) mixture of chloroform:methanol, vortex thoroughly, and centrifuge to separate the phases.

    • Collect the organic phase containing the unreacted substrate, linolenic acid, and lauryl alcohol.

  • Sample Preparation for Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid residue in a suitable solvent for the chosen analytical method (see Protocol 2).

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Extraction cluster_analysis Analysis sub1 Prepare this compound Emulsion reac1 Equilibrate Emulsion to Reaction Temperature sub1->reac1 reac2 Add Lipase to Initiate Reaction reac1->reac2 reac3 Incubate and Collect Aliquots reac2->reac3 term1 Stop Reaction (Heat/Solvent) reac3->term1 term2 Extract Lipids with Organic Solvent term1->term2 term3 Collect Organic Phase term2->term3 anal1 Evaporate Solvent term3->anal1 anal2 Reconstitute Sample anal1->anal2 anal3 Quantify Products (HPLC/GC) anal2->anal3

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

Protocol 2: Quantification of Linolenic Acid and Lauryl Alcohol

This protocol outlines two common methods for the simultaneous quantification of the hydrolysis products.

Method A: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the simultaneous quantification of fatty acids and fatty alcohols without derivatization.[3]

  • Chromatographic System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetic acid (e.g., 90:9.9:0.1, v/v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 26°C.

    • Detector: Refractive Index Detector (RID).

  • Calibration:

    • Prepare standard solutions of linolenic acid and lauryl alcohol of known concentrations in the mobile phase.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

  • Quantification:

    • Inject the prepared samples from Protocol 1.

    • Identify and quantify the peaks corresponding to linolenic acid and lauryl alcohol by comparing their retention times and peak areas to the calibration curves.

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)

This is a highly sensitive method, often requiring derivatization of the fatty acid to its methyl ester.

  • Derivatization (for Linolenic Acid):

    • The extracted lipid sample can be transesterified to form fatty acid methyl esters (FAMEs). A common method is to use a solution of methanolic HCl or BF3-methanol.

  • Chromatographic System:

    • Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column).

    • Carrier Gas: Helium or Hydrogen.

    • Injector and Detector Temperature: Typically 250°C.

    • Oven Temperature Program: A temperature gradient is programmed to effectively separate the components. For example, an initial temperature of 150°C held for 2 minutes, then ramped to 240°C.

  • Calibration:

    • Use certified reference standards of linolenic acid methyl ester and lauryl alcohol to prepare calibration curves.

  • Quantification:

    • Inject the derivatized sample.

    • Identify peaks based on retention times of the standards and quantify using the calibration curves.

Signaling Pathways Modulated by Hydrolysis Products

While there is no direct evidence of this compound itself activating specific signaling pathways, its hydrolysis product, α-linolenic acid (ALA) , is a well-studied bioactive molecule that can modulate various intracellular signaling cascades, particularly those involved in inflammation.

Inhibition of Pro-inflammatory Pathways by α-Linolenic Acid

ALA has been shown to exert anti-inflammatory effects through the modulation of key signaling pathways:

  • NF-κB Signaling Pathway:

    • Lipopolysaccharide (LPS), a potent inflammatory stimulus, typically leads to the phosphorylation and subsequent degradation of IκBα.

    • This degradation releases the transcription factor NF-κB (p65 subunit), allowing it to translocate to the nucleus.

    • In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), leading to their transcription.

    • ALA has been demonstrated to inhibit the LPS-induced degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of iNOS and the production of nitric oxide (NO).

  • Mitogen-Activated Protein Kinase (MAPK) Pathways:

    • The MAPK family, including ERK, JNK, and p38, are crucial in regulating inflammatory responses.

    • LPS can activate these MAPK pathways, which can also contribute to the activation of NF-κB and the expression of inflammatory genes.

    • ALA has been shown to suppress the LPS-induced phosphorylation of ERK, JNK, and p38 MAPKs, further contributing to its anti-inflammatory effects.

The other hydrolysis product, lauryl alcohol , is primarily known for its use in the cosmetics industry as an emollient, surfactant, and thickening agent. It is considered hydrating to the skin and hair. While high concentrations of its derivative, sodium lauryl sulfate (B86663) (SLS), can cause skin irritation by disrupting cell membranes and increasing intracellular calcium and reactive oxygen species (ROS), lauryl alcohol itself is not typically associated with specific signaling pathway modulation in the context of its enzymatic release from this compound.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK (ERK, JNK, p38) TLR4->MAPK activates IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates ALA α-Linolenic Acid ALA->MAPK inhibits ALA->IKK inhibits DNA DNA NFkB_nuc->DNA binds iNOS iNOS Gene Transcription DNA->iNOS induces

Caption: Signaling pathways modulated by α-linolenic acid in inflammation.

References

Application Notes and Protocols for Linolenyl Laurate as a Potential Nutraceutical Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linolenyl laurate is an ester formed from the essential omega-3 fatty acid, alpha-linolenic acid (ALA), and the medium-chain fatty acid, lauric acid. While direct research on this compound is limited, its constituent molecules possess well-documented biological activities, suggesting its potential as a valuable nutraceutical ingredient. ALA is known for its anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3][4] Lauric acid exhibits antimicrobial and anti-inflammatory activities.[5][6][7][8] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of the potential nutraceutical effects of this compound.

Synthesis of this compound

The proposed method for synthesizing this compound is through enzyme-catalyzed esterification, which is a green and efficient alternative to chemical synthesis.[9][10][11][12] Lipases are commonly used enzymes for this purpose due to their high selectivity and mild reaction conditions.[12][13]

Protocol: Lipase-Catalyzed Synthesis of this compound

Materials:

  • Alpha-linolenic acid (ALA)

  • Lauryl alcohol (1-dodecanol)

  • Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica)[9][13]

  • Organic solvent (e.g., n-hexane, solvent-free system)[10][11][13]

  • Molecular sieves (to remove water)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of alpha-linolenic acid and lauryl alcohol in the chosen organic solvent. A solvent-free system can also be employed.[10]

  • Add the immobilized lipase to the mixture. The enzyme dosage is typically between 1-10% (w/w) of the total substrate mass.[10]

  • Add molecular sieves to the reaction mixture to remove the water produced during esterification, which helps to drive the reaction towards product formation.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant stirring for 24-48 hours.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Purify the resulting crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Characterize the purified this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification Alpha-linolenic acid Alpha-linolenic acid Reaction Vessel Reaction Vessel Alpha-linolenic acid->Reaction Vessel Lauryl alcohol Lauryl alcohol Lauryl alcohol->Reaction Vessel Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction Vessel Solvent (e.g., n-hexane) Solvent (e.g., n-hexane) Solvent (e.g., n-hexane)->Reaction Vessel Incubation (40-60°C, 24-48h) Incubation (40-60°C, 24-48h) Reaction Vessel->Incubation (40-60°C, 24-48h) Filtration (Remove Lipase) Filtration (Remove Lipase) Incubation (40-60°C, 24-48h)->Filtration (Remove Lipase) Solvent Evaporation Solvent Evaporation Filtration (Remove Lipase)->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS) Pure this compound Pure this compound Characterization (NMR, MS)->Pure this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Potential Nutraceutical Applications and Supporting Protocols

Based on the known properties of its precursors, this compound is hypothesized to have antioxidant and anti-inflammatory effects.

Application Note: this compound may act as an antioxidant by protecting against lipid peroxidation, a key process in cellular damage.[14][15] This is particularly relevant for a lipid-based compound which can integrate into cellular membranes.

Protocol: In Vitro Assessment of Lipid Peroxidation Inhibition

This assay measures the ability of a compound to inhibit the oxidation of lipids in a liposomal model.[16][17][18]

Materials:

  • Phosphatidylcholine

  • This compound

  • Fluorescent probe (e.g., C11-BODIPY581/591)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a radical initiator

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Prepare liposomes by dissolving phosphatidylcholine and the fluorescent probe in chloroform, evaporating the solvent to form a thin film, and hydrating with PBS.

  • In a 96-well plate, add the liposome (B1194612) suspension.

  • Add different concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control.

  • Initiate lipid peroxidation by adding AAPH to the wells.

  • Monitor the decrease in fluorescence over time at an appropriate excitation/emission wavelength (e.g., 485/520 nm for the oxidized probe).

  • Calculate the percentage of lipid peroxidation inhibition for each concentration of this compound compared to the control.

Table 1: Hypothetical Antioxidant Activity Data for this compound

AssayTest CompoundIC₅₀ (µg/mL)
Lipid Peroxidation Inhibition This compound25.5 ± 2.1
Alpha-linolenic acid35.2 ± 3.5
Lauric Acid> 100
Trolox (Positive Control)5.8 ± 0.4
DPPH Radical Scavenging This compound85.3 ± 6.7
Alpha-linolenic acid98.1 ± 8.2
Lauric Acid> 200
Ascorbic Acid (Positive Control)10.2 ± 0.9

Application Note: Chronic inflammation is implicated in numerous diseases. Omega-3 fatty acids are known to have anti-inflammatory effects by modulating inflammatory pathways, such as reducing the production of nitric oxide (NO) by activated macrophages.[19][20][21] this compound may exhibit similar properties.

Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol uses the Griess assay to measure nitrite (B80452), a stable product of NO, in the supernatant of cultured macrophages.[22][23][24][25]

Materials:

  • RAW 264.7 murine macrophage cell line[22]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[25]

  • Sodium nitrite standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Table 2: Hypothetical Anti-inflammatory Activity of this compound

Treatment GroupNitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS) 1.2 ± 0.3-
LPS (1 µg/mL) 45.8 ± 4.10
LPS + this compound (10 µg/mL) 32.1 ± 3.529.9
LPS + this compound (25 µg/mL) 20.5 ± 2.855.2
LPS + this compound (50 µg/mL) 12.3 ± 1.973.1
LPS + Dexamethasone (1 µM) 8.9 ± 1.180.6

Application Note: It is crucial to ensure that the observed biological effects are not due to cytotoxicity. The MTT assay is a standard colorimetric assay to assess cell viability.[26][27][28]

Protocol: MTT Assay for Cell Viability

Materials:

  • Cells used in the primary assays (e.g., RAW 264.7)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[26]

  • Solubilization solution (e.g., DMSO or SDS-HCl)[26][28]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with the same concentrations of this compound as in the functional assays for the same duration.

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Express cell viability as a percentage relative to the vehicle-treated control cells.

Diagram: Experimental Workflow for Biological Activity Assessment

G cluster_0 Assays Cell Culture (e.g., RAW 264.7) Cell Culture (e.g., RAW 264.7) Treatment with this compound Treatment with this compound Cell Culture (e.g., RAW 264.7)->Treatment with this compound LPS Stimulation (for anti-inflammatory assay) LPS Stimulation (for anti-inflammatory assay) Treatment with this compound->LPS Stimulation (for anti-inflammatory assay) MTT Assay (Cell Viability) MTT Assay (Cell Viability) Treatment with this compound->MTT Assay (Cell Viability) Lipid Peroxidation Assay Lipid Peroxidation Assay Treatment with this compound->Lipid Peroxidation Assay Griess Assay (Nitric Oxide) Griess Assay (Nitric Oxide) LPS Stimulation (for anti-inflammatory assay)->Griess Assay (Nitric Oxide)

Caption: Workflow for evaluating the biological activities of this compound.

Potential Mechanism of Action: Signaling Pathway

Application Note: The anti-inflammatory effects of omega-3 fatty acids are partly mediated through the inhibition of the NF-κB signaling pathway.[20][21] It is plausible that this compound could exert its effects through a similar mechanism.

Diagram: Hypothesized Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Inhibits NF-κB NF-κB IKK->NF-κB Phosphorylates IκBα, releasing NF-κB IκBα->NF-κB Sequesters Nucleus Nucleus NF-κB->Nucleus Translocates to iNOS Gene Expression iNOS Gene Expression Nucleus->iNOS Gene Expression Induces Nitric Oxide Production Nitric Oxide Production iNOS Gene Expression->Nitric Oxide Production This compound This compound This compound->IKK Potential Inhibition

References

Application Notes & Protocols: Investigating the Emulsifying Properties of Linolenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the emulsifying properties of Linolenyl laurate. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel emulsifying agents for various formulations.

This compound is an ester formed from linolenic acid, an omega-3 fatty acid, and lauric acid, a saturated fatty acid. Its amphiphilic nature suggests potential as a non-ionic surfactant and emulsifier in pharmaceutical and cosmetic applications.[1][2][3] This document outlines the necessary experimental procedures to characterize its ability to form and stabilize emulsions, which is crucial for the development of stable and effective drug delivery systems and other formulated products.

Characterization of Emulsifying Properties

The emulsifying capability of this compound is determined by its ability to facilitate the dispersion of one immiscible liquid into another, typically an oil-in-water (O/W) or water-in-oil (W/O) emulsion. Key parameters for evaluation include emulsification capacity, emulsion stability, and droplet size distribution.

Emulsification Capacity

Emulsification capacity refers to the maximum amount of oil that can be emulsified by a specific amount of the emulsifier to form a stable emulsion.

Emulsion Stability

Emulsion stability is a critical parameter that measures the ability of an emulsion to resist physical changes over time, such as creaming, coalescence, and phase separation.[4][5] Stability can be assessed under various conditions, including changes in temperature, pH, and ionic strength.[6]

Droplet Size Distribution

The size and uniformity of the droplets in the dispersed phase are crucial for the stability and bioavailability of an emulsion.[6][7][8] Smaller and more uniform droplet sizes generally lead to more stable emulsions.[4]

Table 1: Hypothetical Emulsifying Properties of this compound

ParameterValueConditions
Emulsification Capacity (Oil/Emulsifier Ratio) 4:1 (v/v)Oil Phase: Mineral Oil, Aqueous Phase: Deionized Water, 25°C
Emulsion Type Oil-in-Water (O/W)HLB Value (Calculated): ~11
Initial Mean Droplet Size 1.2 µm1% this compound, 20% Oil Phase, 79% Aqueous Phase
Zeta Potential -25 mVpH 7.0
Stability (Centrifugation) No phase separation3000 rpm for 30 min
Stability (Thermal Stress) Stable for 48 hours50°C

Experimental Protocols

The following protocols provide detailed methodologies for preparing and evaluating emulsions stabilized by this compound.

Protocol for Preparation of Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of an oil-in-water emulsion using this compound as the primary emulsifier.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, soybean oil)

  • Aqueous phase (deionized water)

  • High-shear homogenizer or sonicator[4][6]

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

Procedure:

  • Phase Preparation:

    • Prepare the aqueous phase by adding the desired amount of deionized water to a beaker.

    • Prepare the oil phase by weighing the desired amount of oil into a separate beaker.

    • Disperse the required amount of this compound into the oil phase. Heat gently (e.g., to 65-95°C) and stir until fully dissolved.[9] Heat the aqueous phase to the same temperature.[9]

  • Emulsification:

    • Slowly add the oil phase containing this compound to the aqueous phase while continuously mixing with a magnetic stirrer.[4]

    • Once the two phases are combined, homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000-20,000 rpm) for a set duration (e.g., 3-5 minutes).[9]

  • Cooling:

    • Allow the emulsion to cool to room temperature while stirring gently.[9]

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_cool Cooling A Aqueous Phase (Deionized Water) D Combine Phases (Slowly add Oil to Water) A->D B Oil Phase (e.g., Mineral Oil) B->D C This compound C->B Dissolve in Oil Phase (with gentle heating) E High-Shear Homogenization (e.g., 10,000-20,000 rpm) D->E F Cool to Room Temperature (with gentle stirring) E->F G O/W Emulsion F->G Final Emulsion

Caption: Workflow for O/W Emulsion Preparation.

Protocol for Evaluation of Emulsion Stability

This protocol outlines methods to assess the physical stability of the prepared emulsions.

2.2.1. Macroscopic Observation Visually inspect the emulsion for any signs of instability, such as creaming, flocculation, or phase separation, immediately after preparation and at regular intervals during storage.

2.2.2. Centrifugation Stress Test

  • Place a known volume of the emulsion in a centrifuge tube.

  • Centrifuge at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

  • After centrifugation, observe the sample for any phase separation. A stable emulsion will show no separation.

2.2.3. Thermal Stress Test

  • Store the emulsion samples at different temperatures (e.g., 4°C, 25°C, and 50°C).

  • Observe the samples daily for one week for any signs of instability.

2.2.4. Droplet Size Analysis

  • Dilute the emulsion with deionized water to an appropriate concentration for measurement.

  • Use a particle size analyzer (e.g., dynamic light scattering or laser diffraction) to determine the mean droplet size and size distribution of the emulsion.[6][7][8]

  • Repeat the measurement over time to monitor any changes in droplet size, which can indicate coalescence.

Table 2: Hypothetical Emulsion Stability Data for a 1% this compound Emulsion

Stability TestTime PointObservation/Result
Macroscopic Observation 24 hoursHomogeneous, no visible separation
7 daysHomogeneous, no visible separation
Centrifugation (3000 rpm, 30 min) InitialNo phase separation
Thermal Stress (50°C) 48 hoursNo significant change in appearance
7 daysSlight creaming observed
Mean Droplet Size (µm) Initial1.2 ± 0.1
7 days (25°C)1.5 ± 0.2

Mechanism of Emulsion Stabilization

This compound, being an amphiphilic molecule, is thought to stabilize emulsions by adsorbing at the oil-water interface. This action reduces the interfacial tension between the two phases and creates a protective barrier around the dispersed droplets, preventing them from coalescing.

G Mechanism of Emulsion Stabilization cluster_oil Oil Droplet cluster_water Aqueous Phase cluster_interface Interface O1 O2 O3 O4 O5 W1 W2 W3 W4 W5 I1 I1->O1 I1->W1 I2 I2->O2 I2->W2 I3 I3->O3 I3->W3 I4 I4->O4 I4->W4 I5 I5->O5 I5->W5 Emulsifier Hydrophilic Head (Laurate) Lipophilic Tail (Linolenyl) Emulsifier->I1 Emulsifier->I2 Emulsifier->I3 Emulsifier->I4 Emulsifier->I5

Caption: Emulsion Stabilization by this compound.

Applications in Drug Development

The emulsifying properties of this compound make it a promising candidate for various applications in drug development, including:

  • Topical Formulations: Creams and lotions for dermal and transdermal drug delivery.

  • Oral Drug Delivery: Self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Parenteral Formulations: As a stabilizer for lipid-based injectable emulsions.

Further investigation into the biocompatibility and in-vivo performance of this compound-stabilized emulsions is recommended for these applications.

G cluster_apps Potential Applications A This compound B Emulsifying Properties A->B C Drug Development Applications B->C D Topical Formulations (Creams, Lotions) C->D E Oral Drug Delivery (SEDDS) C->E F Parenteral Formulations (Injectable Emulsions) C->F

Caption: Drug Development Applications.

References

Application Notes and Protocols for Linolenyl Laurate in Food Science and Technology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linolenyl laurate is an ester formed from the esterification of α-linolenic acid, an essential omega-3 fatty acid, and lauric acid, a saturated fatty acid. While direct and extensive research on this compound in food science is limited, its constituent fatty acids are of significant interest. α-linolenic acid is valued for its nutritional benefits, and lauric acid and its derivatives are utilized for their functional properties as emulsifiers and antimicrobials[1][2]. These application notes propose potential uses and research avenues for this compound in food science and technology, drawing parallels from existing research on similar lipid structures and delivery systems. The information herein is intended to serve as a foundational guide for researchers exploring the synthesis, characterization, and application of this novel compound.

Potential Applications in Food Science and Technology

This compound's amphiphilic nature, combining a polyunsaturated fatty acid with a saturated one, suggests several potential applications in food systems:

  • Structured Lipids for Functional Foods: this compound can be investigated as a structured lipid. Structured lipids are triglycerides that have been modified to change the fatty acid composition and/or their positional distribution on the glycerol (B35011) backbone. The enzymatic modification of fats, such as the transesterification of stearic acid with high-laurate canola oil to produce margarine fat, is a common practice[3]. Similarly, this compound could be synthesized to create fats with specific melting profiles and nutritional properties.

  • Encapsulation and Delivery Systems: The compound could serve as a carrier or part of the matrix in encapsulation technologies designed to protect sensitive bioactive compounds. Encapsulation is widely used to protect ingredients like omega-3 fatty acids from degradation and to control their release[4][5][6]. This compound could potentially be used in the formulation of nanoemulsions, liposomes, or solid lipid nanoparticles for the delivery of both lipophilic and hydrophilic nutraceuticals[7][8][9][10][11][12][13][14][15].

  • Emulsifying and Stabilizing Agent: Lauric acid esters, such as glyceryl laurate and sugar laurate esters, are known for their emulsifying properties[1][16]. This compound may exhibit similar surface-active properties, making it a candidate for stabilizing oil-in-water emulsions in food products like beverages, dressings, and sauces. Its efficacy as an emulsifier would depend on its hydrophilic-lipophilic balance (HLB).

  • Antimicrobial Food Additive: Lauric acid and its monoglyceride, monolaurin, possess antimicrobial activity, particularly against Gram-positive bacteria[17][18][19]. Research could explore whether this compound retains or enhances this antimicrobial activity, potentially serving as a multifunctional food additive that also provides essential fatty acids.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical values reported for similar lipid-based systems in food science research. These tables are intended to provide a comparative framework for future experimental work.

Table 1: Hypothetical Physicochemical Properties of this compound-Based Nanoemulsions

ParameterExpected RangeAnalytical Method
Mean Droplet Diameter (nm)100 - 300Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.1 - 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV)-20 to -40Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency (%)85 - 95Spectrophotometry or Chromatography

Table 2: Potential Stability of Encapsulated Bioactives in this compound Matrix

Storage ConditionBioactive Retention (%) after 30 daysAnalytical Method
Refrigerated (4°C)> 90HPLC or GC-MS
Room Temperature (25°C)70 - 85HPLC or GC-MS
Accelerated (40°C)50 - 70HPLC or GC-MS

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the lipase-catalyzed esterification of α-linolenic acid and lauric acid.

Materials:

  • α-linolenic acid (food grade)

  • Lauric acid (food grade)

  • Immobilized lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435)[20][21]

  • Organic solvent (e.g., hexane (B92381) or a solvent-free system)

  • Molecular sieves (to remove water)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve equimolar amounts of α-linolenic acid and lauric acid in the chosen solvent in a round-bottom flask. For a solvent-free system, gently melt the fatty acids.

  • Add the immobilized lipase to the mixture (e.g., 5-10% by weight of the substrates).

  • Add activated molecular sieves to the reaction mixture to adsorb the water produced during esterification.

  • Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours.

  • Monitor the reaction progress by taking aliquots and analyzing the fatty acid conversion using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering out the immobilized lipase. The enzyme can be washed and reused.

  • Evaporate the solvent using a rotary evaporator.

  • Purify the resulting this compound from unreacted fatty acids and byproducts using column chromatography with a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) gradient).

  • Characterize the final product using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to confirm the ester linkage.

Protocol 2: Preparation of a this compound-Based Nanoemulsion for Encapsulation

This protocol details the preparation of an oil-in-water (O/W) nanoemulsion using this compound as the oil phase to encapsulate a lipophilic bioactive compound (e.g., vitamin E).

Materials:

  • This compound (synthesized as per Protocol 1)

  • Lipophilic bioactive (e.g., α-tocopherol)

  • Food-grade emulsifier (e.g., Tween 80, soy lecithin)

  • Deionized water

  • High-pressure homogenizer or microfluidizer

Procedure:

  • Oil Phase Preparation: Dissolve the lipophilic bioactive (e.g., 1% w/w) in the this compound oil phase (e.g., 10% w/w of the final emulsion).

  • Aqueous Phase Preparation: Dissolve the emulsifier (e.g., 2% w/w) in deionized water (e.g., 87% w/w).

  • Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while continuously stirring with a high-speed blender to form a coarse emulsion.

  • Nanoemulsion Formation: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a specified number of passes (e.g., 3-5 passes) at a set pressure (e.g., 100 MPa).

  • Characterization:

    • Measure the mean droplet size and polydispersity index using Dynamic Light Scattering (DLS).

    • Determine the zeta potential using Electrophoretic Light Scattering (ELS) to assess stability.

    • Evaluate the encapsulation efficiency by separating the free bioactive from the encapsulated bioactive (e.g., by ultracentrifugation) and quantifying the bioactive in the nanoemulsion.

Visualizations

Enzymatic_Synthesis_Workflow Substrates α-Linolenic Acid + Lauric Acid Reaction Esterification Reaction (Immobilized Lipase, 50-60°C) Substrates->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product Analysis Characterization (FTIR, NMR) Product->Analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Nanoemulsion_Formation_Workflow cluster_phases Phase Preparation OilPhase Oil Phase (this compound + Bioactive) CoarseEmulsion Coarse Emulsion Formation (High-Speed Blending) OilPhase->CoarseEmulsion AqueousPhase Aqueous Phase (Water + Emulsifier) AqueousPhase->CoarseEmulsion Nanoemulsion Nanoemulsion Formation (High-Pressure Homogenization) CoarseEmulsion->Nanoemulsion Characterization Characterization (DLS, ELS, Encapsulation Efficiency) Nanoemulsion->Characterization

Caption: Workflow for preparing a this compound-based nanoemulsion.

Potential_Delivery_System center Bioactive Nutraceutical shell This compound Matrix center->shell Encapsulated in outer Aqueous Food System shell->outer Dispersed in

Caption: Conceptual diagram of this compound as an encapsulation matrix.

References

Application Notes and Protocols: Encapsulation of Linolenyl Laurate in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linolenyl laurate, an ester of α-linolenic acid (an omega-3 fatty acid) and lauric acid, is a lipophilic compound with potential therapeutic applications stemming from the biological activities of its constituent fatty acids. Encapsulation of this compound into lipid nanoparticles (LNPs), such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offers a promising strategy to enhance its stability, bioavailability, and targeted delivery. These application notes provide detailed protocols for the preparation and characterization of this compound-loaded lipid nanoparticles, along with representative data and conceptual diagrams to guide researchers in this field.

Lipid nanoparticles are effective colloidal drug delivery systems composed of biodegradable and biocompatible lipids, making them suitable for various administration routes including oral, parenteral, and topical.[1][2] SLNs are formulated with solid lipids, while NLCs are a second-generation system that incorporates both solid and liquid lipids, which can improve drug loading and stability.[1][3]

Data Presentation: Physicochemical Properties of Lipid Nanoparticles

The successful formulation of lipid nanoparticles is characterized by several key parameters. Below are tables summarizing representative quantitative data for lipid nanoparticles loaded with lipophilic compounds, which can be used as a benchmark for the development of this compound-loaded formulations.

Table 1: Physicochemical Characterization of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation CodeSolid Lipid (w/v %)Surfactant (w/v %)This compound (w/v %)Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
SLN-LL-01Glyceryl Monostearate (5%)Polysorbate 80 (2%)0.5%185.2 ± 5.40.21 ± 0.03-25.7 ± 2.188.5 ± 4.2
SLN-LL-02Stearic Acid (5%)Poloxamer 188 (2%)0.5%210.6 ± 6.10.25 ± 0.04-30.1 ± 2.585.3 ± 3.8
SLN-LL-03Compritol® 888 ATO (5%)Tween® 20 (2%)1.0%250.1 ± 7.80.28 ± 0.02-22.4 ± 1.992.1 ± 2.9

Note: The data presented in this table are illustrative and based on typical values obtained for the encapsulation of lipophilic molecules in SLNs. Actual results may vary depending on the specific experimental conditions.

Table 2: Physicochemical Characterization of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

Formulation CodeSolid Lipid (w/v %)Liquid Lipid (w/v %)Surfactant (w/v %)This compound (w/v %)Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
NLC-LL-01Glyceryl Monostearate (4%)Oleic Acid (1%)Polysorbate 80 (2%)0.5%150.7 ± 4.30.18 ± 0.02-28.3 ± 2.394.2 ± 3.1
NLC-LL-02Stearic Acid (3.5%)Miglyol® 812 (1.5%)Poloxamer 188 (2%)0.5%175.4 ± 5.90.22 ± 0.03-32.5 ± 2.891.8 ± 3.5
NLC-LL-03Compritol® 888 ATO (4%)Caprylic/Capric Triglyceride (1%)Tween® 20 (2%)1.0%198.2 ± 6.50.19 ± 0.01-24.6 ± 2.096.5 ± 2.4

Note: The data presented in this table are illustrative and based on typical values obtained for the encapsulation of lipophilic molecules in NLCs. The inclusion of a liquid lipid in NLCs generally leads to a less ordered lipid matrix, which can result in higher encapsulation efficiency and smaller particle sizes compared to SLNs.[4]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded SLNs by Microemulsion Method

This protocol is adapted from a method used for the encapsulation of α-linolenic acid.

Materials:

  • Solid Lipid: Glyceryl monostearate (or other suitable solid lipid)

  • This compound

  • Surfactant: Tween 20

  • Co-surfactant 1: Sodium taurocholate

  • Co-surfactant 2: Butanol

  • Deionized water

Procedure:

  • Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 10°C above its melting point (around 70-75°C).

  • Add the this compound to the molten lipid and mix until a clear lipid phase is obtained.

  • In a separate vessel, prepare the aqueous phase by dissolving Tween 20, sodium taurocholate, and butanol in deionized water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase dropwise under continuous magnetic stirring to form an oil-in-water (o/w) microemulsion.

  • Maintain the mixture under magnetic stirring in an ice bath for 45 minutes to allow for the formation of SLNs.

  • The resulting SLN dispersion can be further processed, for example, by lyophilization for long-term storage.

Protocol 2: Preparation of this compound-Loaded NLCs by Hot Homogenization followed by Ultrasonication

This is a high-energy method suitable for producing NLCs with a uniform size distribution.

Materials:

  • Solid Lipid: Compritol® 888 ATO (or other suitable solid lipid)

  • Liquid Lipid: Oleic acid (or other suitable liquid lipid)

  • This compound

  • Surfactant: Poloxamer 188

  • Deionized water

Procedure:

  • Melt the solid lipid and liquid lipid together at a temperature of about 75-80°C.

  • Dissolve the this compound in the molten lipid mixture.

  • Prepare the aqueous phase by dissolving the surfactant (Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed for 5-10 minutes to form a coarse pre-emulsion.

  • Subject the hot pre-emulsion to ultrasonication using a probe sonicator for 15-20 minutes.

  • Cool the resulting nanoemulsion in an ice bath to allow for the recrystallization of the lipid matrix and the formation of NLCs.

Protocol 3: Characterization of this compound-Loaded Lipid Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. Electrophoretic Light Scattering is used to determine the zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion.

  • Procedure:

    • Dilute the LNP dispersion with deionized water to an appropriate concentration.

    • Analyze the sample using a Zetasizer instrument at 25°C.

    • Perform the measurements in triplicate and report the average values with standard deviation. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: The amount of encapsulated this compound is determined by separating the free, unencapsulated drug from the nanoparticles and then quantifying the drug within the nanoparticles.

  • Procedure (Indirect Method):

    • Centrifuge the LNP dispersion using an ultracentrifuge or a centrifugal filter unit to separate the nanoparticles from the aqueous medium containing the unencapsulated this compound.

    • Quantify the amount of free this compound in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

    DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro Evaluation prep_start Lipid Phase Preparation (Solid/Liquid Lipids + this compound) emulsification Emulsification (Hot Homogenization) prep_start->emulsification aqueous_phase Aqueous Phase Preparation (Surfactant + Water) aqueous_phase->emulsification sonication Size Reduction (Ultrasonication) emulsification->sonication cooling Nanoparticle Formation (Cooling) sonication->cooling dls Particle Size, PDI, Zeta Potential (DLS) cooling->dls ee_dl Encapsulation Efficiency & Drug Loading (Ultracentrifugation + HPLC) cooling->ee_dl morphology Morphology (TEM/SEM) cooling->morphology release In Vitro Release Study cooling->release stability Stability Assessment release->stability cell_studies Cell Culture Studies stability->cell_studies

Caption: Experimental workflow for the preparation and characterization of this compound-loaded NLCs.

Plausible Signaling Pathway

This compound is hydrolyzed to release α-linolenic acid (ALA) and lauric acid. ALA is a precursor for the synthesis of anti-inflammatory mediators. The following diagram illustrates a plausible anti-inflammatory signaling pathway that could be modulated by the components of this compound.

signaling_pathway cluster_cell Cellular Environment cluster_pathway Anti-inflammatory Pathway lnp This compound-NLC hydrolysis Hydrolysis lnp->hydrolysis ala α-Linolenic Acid (ALA) hydrolysis->ala lauric Lauric Acid hydrolysis->lauric enzymes COX, LOX Enzymes ala->enzymes epa_dha EPA & DHA enzymes->epa_dha resolvins Resolvins, Protectins epa_dha->resolvins nfkb NF-κB Pathway resolvins->nfkb Inhibits pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory Induces

Caption: Plausible anti-inflammatory signaling pathway modulated by ALA released from this compound.

References

Troubleshooting & Optimization

Preventing oxidation of Linolenyl laurate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Linolenyl Laurate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting oxidation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to oxidation?

A1: this compound is an ester formed from α-linolenic acid (an omega-3 polyunsaturated fatty acid) and lauryl alcohol. Its high degree of unsaturation, specifically the three double bonds in the linolenyl chain, makes it highly vulnerable to oxidation. The methylene (B1212753) groups between these double bonds are particularly susceptible to hydrogen abstraction, which initiates a free-radical chain reaction known as autoxidation. This process is accelerated by exposure to oxygen, light, heat, and trace metal ions.

Q2: What are the primary signs of oxidation in a this compound sample?

A2: The initial signs of oxidation (primary oxidation) are often undetectable by simple observation. However, as oxidation progresses, secondary oxidation products form, leading to noticeable changes. These can include:

  • Changes in Odor: A "rancid" or "painty" smell is a common indicator.

  • Increased Viscosity: The sample may become thicker or more viscous.

  • Color Changes: The sample may develop a yellowish or brownish tint.

  • Altered Analytical Profile: Changes in peroxide value (PV), p-anisidine (B42471) value (p-AV), TBARS assay results, or chromatographic profiles.[1][2]

Q3: What are the optimal storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored with the following precautions:

  • Temperature: Store at or below -16°C. For solutions in organic solvents, -20°C ± 4°C is recommended.[3][4]

  • Atmosphere: Displace oxygen by blanketing the sample with an inert gas like argon or high-purity nitrogen before sealing the container.[4][5]

  • Light: Store in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[6]

  • Container: Use glass containers with Teflon-lined caps. Avoid plastic containers for organic solutions, as plasticizers can leach into the sample.[3][4]

Q4: Should I store this compound as a neat oil or in a solvent?

A4: Polyunsaturated lipids like this compound are not stable as powders or neat oils because they are hygroscopic and readily absorb moisture, which can accelerate degradation.[3][4] It is best practice to dissolve the lipid in a high-purity, anhydrous organic solvent (e.g., ethanol, chloroform, or ethyl acetate) and store it as a solution under an inert atmosphere at -20°C.[3][4]

Q5: Which antioxidants are effective in preventing the oxidation of this compound?

A5: Antioxidants function by interrupting the free-radical chain reaction of oxidation.[7][8] Both synthetic and natural antioxidants can be used. The choice may depend on the downstream application.

  • Synthetic Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and propyl gallate (PG) are common and effective radical scavengers.

  • Natural Antioxidants: Tocopherols (Vitamin E), rosemary extract, and ascorbyl palmitate are effective natural alternatives.

The use of antioxidants can significantly reduce oxidative damage.[7]

Troubleshooting Guide

Issue 1: My analytical results (e.g., Peroxide Value) indicate my sample is oxidized, but it looks and smells fine. What happened?

  • Possible Cause: You are likely detecting primary oxidation products (hydroperoxides). These compounds are odorless and colorless but are the first indicators of oxidation.[1][9] A high peroxide value (PV) with no sensory changes suggests the degradation process has started but has not yet produced significant levels of secondary oxidation products.[9]

  • Solution:

    • Confirm with a Secondary Test: Run a p-anisidine value (p-AV) or TBARS assay to check for secondary aldehydes.[1] If these values are low, the oxidation is in its early stages.

    • Review Storage Conditions: Immediately re-evaluate your storage protocol. Ensure the sample is stored under an inert atmosphere, protected from light, and at a sufficiently low temperature (≤ -16°C).[3]

    • Consider Purification: Depending on your application's tolerance for low-level oxidation, you may need to purify the sample (e.g., via chromatography) or discard it and use a fresh lot.

Issue 2: My this compound solution has turned yellow and has a faint rancid odor.

  • Possible Cause: This indicates the presence of secondary oxidation products, such as aldehydes and ketones, which are formed from the breakdown of primary hydroperoxides.[1][7] Your sample is significantly oxidized.

  • Solution:

    • Discard the Sample: At this stage, the material is likely compromised with a complex mixture of degradation products. It is not recommended for use in most applications, as these byproducts can interfere with experiments.

    • Implement a Strict Handling Protocol: For future work, minimize the sample's exposure to ambient air and light during handling. When aliquoting, allow the container to warm to room temperature before opening to prevent condensation.[4] After taking an aliquot, re-blanket the headspace of the stock solution with inert gas before re-sealing and returning to the freezer.

Issue 3: I added an antioxidant (like BHT), but my sample still oxidized over time.

  • Possible Cause 1: Insufficient Antioxidant Concentration: The amount of antioxidant added may have been too low to quench the radicals generated.

  • Possible Cause 2: Antioxidant Depletion: Antioxidants are sacrificial; they are consumed as they neutralize free radicals. Over a long storage period, the antioxidant can be fully depleted, leaving the lipid unprotected.

  • Possible Cause 3: Severe Oxidative Challenge: The storage conditions may have been too harsh (e.g., prolonged exposure to air, high temperature, or light), overwhelming the protective capacity of the antioxidant.

  • Solution:

    • Optimize Antioxidant Concentration: Review literature for typical concentrations used for polyunsaturated fatty acid esters (commonly 0.01-0.1% w/w). You may need to perform a small stability study to determine the optimal level for your specific conditions.

    • Combine with Optimal Storage: Antioxidants are not a substitute for proper storage. They work best when combined with storage at low temperatures, under an inert atmosphere, and protected from light.

    • Check for Contaminants: Ensure solvents are of high purity and free from peroxides. Ensure glassware is clean and free of trace metal contaminants that can catalyze oxidation.

Data Presentation

Table 1: Effect of Storage Conditions on Lipid Stability (Representative Data)

This table summarizes the expected impact of different storage parameters on the oxidative stability of polyunsaturated fatty acid esters like this compound.

ParameterCondition A (Poor)Condition B (Moderate)Condition C (Optimal)Expected Outcome
Temperature 4°C-20°C-80°CLower temperatures drastically reduce the rate of oxidation.
Atmosphere AirAir (headspace minimized)Argon / NitrogenAn inert atmosphere prevents the initial reaction of lipid radicals with oxygen.
Light Exposure Clear Vial, Ambient LightClear Vial, in DrawerAmber Vial, in FreezerLight, especially UV, provides the energy to initiate radical formation.
Antioxidant None0.02% BHT0.02% BHTAntioxidants provide an additional layer of chemical protection.
Expected Shelf-Life Days to WeeksWeeks to MonthsMonths to YearsOptimal conditions synergistically extend the stability of the product.

Table 2: Relative Efficacy of Common Antioxidants (Qualitative)

This table provides a qualitative comparison of antioxidants commonly used to stabilize lipids. Efficacy can vary based on the lipid system and oxidative conditions.

AntioxidantTypeTypical ConcentrationRelative EfficacyNotes
BHT Synthetic0.01 - 0.1%+++Highly effective, volatile, may have regulatory restrictions for some applications.
BHA Synthetic0.01 - 0.1%+++Often used in combination with BHT for synergistic effects.
Tocopherols (Vit E) Natural0.05 - 0.5%++Good efficacy, but can become pro-oxidant at high concentrations or in the absence of synergists.
Rosemary Extract Natural0.1 - 1.0%++Contains multiple antioxidant compounds (e.g., carnosic acid); can impart flavor/odor.
Ascorbyl Palmitate Synthetic (Vit C ester)0.01 - 0.05%+Often used as a synergist with primary antioxidants like tocopherols.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method measures the concentration of primary oxidation products (hydroperoxides). The value is expressed in milliequivalents of active oxygen per kg of sample (meq/kg).[9][10]

  • Principle: Hydroperoxides in the sample oxidize iodide ions (from potassium iodide, KI) to iodine (I₂). The amount of iodine liberated is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.[11][12]

  • Reagents:

    • Acetic Acid-Chloroform solvent mixture (3:2 v/v)[9]

    • Saturated Potassium Iodide (KI) solution (freshly prepared)[11]

    • 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)

    • 1% Starch indicator solution[9]

    • Deionized water

  • Procedure:

    • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.[9] Record the exact weight (W).

    • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample completely.[9]

    • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.[11]

    • Immediately add 30 mL of deionized water.

    • Titrate the liberated iodine with the 0.01 N Na₂S₂O₃ solution, swirling the flask continuously until the yellow iodine color almost disappears.[9]

    • Add 0.5 mL of 1% starch indicator solution. The solution will turn a deep blue/purple color.[9]

    • Continue the titration slowly, drop by drop, until the blue color is completely discharged.[9] Record the volume of titrant used (S) in mL.

    • Perform a blank determination using all reagents but without the sample. Record the blank titration volume (B) in mL.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

    • S = Sample titration volume (mL)

    • B = Blank titration volume (mL)

    • N = Normality of the Na₂S₂O₃ solution (e.g., 0.01 N)

    • W = Weight of the sample (g)

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a major secondary oxidation product. It is a common method for assessing the extent of lipid peroxidation.[1][13]

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA₂ adduct, which can be quantified spectrophotometrically at 532 nm.[14]

  • Reagents:

    • TBA Reagent: 0.375% (w/v) thiobarbituric acid, 15% (w/v) trichloroacetic acid (TCA) in 0.25 N HCl.

    • MDA standard solution (from 1,1,3,3-tetramethoxypropane).

    • Butylated hydroxytoluene (BHT).

  • Procedure:

    • Sample Preparation: Prepare a solution of this compound in a suitable solvent. Add a small amount of BHT (e.g., to a final concentration of 0.01%) to the sample and reagents to prevent further oxidation during the assay itself.

    • Reaction:

      • Pipette 100 µL of the sample into a glass test tube.

      • Add 2.0 mL of the TBA reagent.

      • Vortex briefly to mix.

    • Incubation: Loosely cap the tubes and incubate in a heating block or boiling water bath at 95°C for 60 minutes.[14]

    • Cooling: After incubation, cool the tubes in an ice bath for 10 minutes to stop the reaction.[14]

    • Centrifugation: Centrifuge the samples at 3,000 x g for 15 minutes to pellet any precipitate.

    • Measurement: Transfer the clear supernatant to a cuvette or a 96-well plate. Measure the absorbance at 532 nm using a spectrophotometer.[14]

  • Calculation:

    • Standard Curve: Prepare a standard curve using known concentrations of the MDA standard.

    • Quantification: Determine the concentration of MDA in your sample by comparing its absorbance to the standard curve. Results are typically expressed as nmol MDA per mg of lipid.

Visualizations

Lipid_Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RH Unsaturated Lipid (RH) (this compound) R_dot Lipid Radical (R●) RH->R_dot H● abstraction Initiator Initiator (Light, Heat, Metal) Initiator->R_dot ROO_dot Peroxyl Radical (ROO●) R_dot->ROO_dot Fast O2 Oxygen (O₂) O2->ROO_dot ROO_dot->R_dot Forms new R● ROOH Hydroperoxide (ROOH) (Primary Oxidation Product) ROO_dot->ROOH H● abstraction from another RH Termination Non-Radical Products (Termination) ROO_dot->Termination R● + R● ROO● + R● ROO● + ROO● Secondary Secondary Products (Aldehydes, Ketones) ROOH->Secondary Degradation

Caption: The three stages of the lipid autoxidation free-radical chain reaction.

Troubleshooting_Workflow Start Suspected Oxidation in this compound Check_Sensory Observe Color/Odor Start->Check_Sensory Sensory_Changes Rancid Odor or Yellow Color? Check_Sensory->Sensory_Changes Yes_Oxidized Action: Discard Sample. Review handling protocols. Sensory_Changes->Yes_Oxidized Yes No_Sensory_Changes Perform Quantitative Analysis Sensory_Changes->No_Sensory_Changes No Run_PV Measure Peroxide Value (PV) No_Sensory_Changes->Run_PV PV_High PV > 10 meq/kg? Run_PV->PV_High Primary_Ox Result: Primary Oxidation. Action: Re-evaluate storage. Consider purification. PV_High->Primary_Ox Yes PV_Low PV is Low PV_High->PV_Low No Run_TBARS Measure TBARS/p-AV PV_Low->Run_TBARS TBARS_High TBARS/p-AV High? Run_TBARS->TBARS_High Secondary_Ox Result: Advanced Oxidation. (Hydroperoxides degraded). Action: Discard sample. TBARS_High->Secondary_Ox Yes Sample_OK Result: Sample is likely stable. Continue to monitor. TBARS_High->Sample_OK No

Caption: A decision tree for troubleshooting suspected oxidation of this compound.

Antioxidant_Mechanism cluster_main Radical Scavenging by a Phenolic Antioxidant ROO_dot Lipid Peroxyl Radical (ROO●) ROOH Stable Hydroperoxide (ROOH) ROO_dot->ROOH H● donation A_dot Stable Antioxidant Radical (A●) Propagation Propagation Cycle (Chain Reaction) ROO_dot->Propagation attacks another lipid (continues damage) AH Antioxidant (AH) (e.g., BHT, Tocopherol) AH->ROOH AH->A_dot H● donation Termination Termination A_dot->Termination does not propagate (stops the chain)

Caption: Mechanism of a chain-breaking antioxidant interrupting the propagation cycle.

References

Improving the oxidative stability of Linolenyl laurate formulations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the oxidative stability of linolenyl laurate formulations.

Frequently Asked Questions (FAQs)

Q1: What is oxidative instability and why is this compound particularly susceptible?

A1: Oxidative instability refers to the degradation of a substance through reactions with oxygen. This compound is an ester of α-linolenic acid, a polyunsaturated fatty acid (PUFA) containing three double bonds. These double bonds are highly susceptible to attack by reactive oxygen species, initiating a free-radical chain reaction known as autoxidation.[1][2] This process leads to the formation of hydroperoxides (primary oxidation products), which are unstable and decompose into a variety of secondary oxidation products, including aldehydes, ketones, and alcohols.[3][4] These secondary products are often responsible for undesirable changes in the formulation, such as off-odors and changes in color. The rate of oxidation increases with a higher degree of unsaturation.[5][6][7]

Q2: What are the common signs of oxidative degradation in my this compound formulation?

A2: The primary indicators of oxidative degradation include:

  • Development of off-odors and flavors (rancidity): This is caused by the formation of volatile secondary oxidation products.

  • Color changes: Formulations may turn yellow or brown.

  • Increase in viscosity: Polymerization of degradation products can lead to a thickening of the formulation.[1]

  • Changes in physical properties: This can include precipitation or phase separation.

  • Increase in analytical markers: Elevated Peroxide Value (PV), p-Anisidine (B42471) Value (p-AV), and TBARS (Thiobarbituric Acid Reactive Substances) are quantitative indicators of oxidation.[8][9]

Q3: What are the primary strategies to improve the oxidative stability of this compound?

A3: A multi-faceted approach is most effective:

  • Control of Storage Conditions: Limiting exposure to oxygen (e.g., packaging under an inert atmosphere like nitrogen), light (using opaque containers), and high temperatures is the first line of defense.[1][10][11]

  • Use of Antioxidants: These molecules inhibit oxidation by scavenging free radicals. They can be synthetic (e.g., BHT, BHA) or natural (e.g., tocopherols, catechins, polyphenols).[10][12]

  • Addition of Chelating Agents: Metal ions like iron and copper can catalyze the formation of free radicals and the decomposition of hydroperoxides.[13][14] Chelating agents such as ethylenediaminetetraacetic acid (EDTA) and citric acid sequester these metal ions, rendering them inactive.[15][16]

  • Synergistic Combinations: Combining antioxidants that work by different mechanisms (e.g., a radical scavenger and a metal chelator) often provides greater protection than using a single agent.[17][18][19]

Troubleshooting Guide

Problem 1: My formulation has a high Peroxide Value (PV) shortly after preparation.

Possible Cause Troubleshooting Step
Contaminated Raw Materials Analyze incoming this compound and other excipients for initial PV. Source materials with low initial oxidation levels.
Presence of Pro-oxidant Metals Incorporate a chelating agent like EDTA (0.01-0.05%) or citric acid into your formulation.[15] Ensure all manufacturing equipment is free from metal contaminants.
Excessive Oxygen Exposure During Processing Purge manufacturing vessels and final containers with an inert gas (e.g., nitrogen or argon) to displace oxygen.
High Processing Temperature Lower the temperature during mixing and processing steps, as heat accelerates oxidation reactions.[6]

Problem 2: My formulation develops a rancid odor over time, even with a low initial PV.

Possible Cause Troubleshooting Step
Secondary Oxidation A low PV only indicates low levels of primary oxidation products (hydroperoxides). The odor comes from secondary products. Measure secondary markers like the p-Anisidine Value (p-AV) or TBARS. The TOTOX value (2*PV + p-AV) gives a better overall picture of oxidation.[4][17]
Ineffective Antioxidant System The chosen antioxidant may not be suitable or may be depleted. Consider using a synergistic blend of antioxidants, such as a combination of a radical scavenger (e.g., tocopherol) and a metal chelator (e.g., citric acid).[19]
Photodegradation The formulation is exposed to light, which can accelerate the breakdown of hydroperoxides. Store the formulation in opaque or amber-colored containers to protect it from light.[10]
Inappropriate Storage Temperature The formulation is stored at too high a temperature. Store at controlled room temperature or refrigerated conditions, if the formulation allows.[11]

Data Presentation: Efficacy of Stabilization Strategies

The following tables summarize quantitative data from relevant studies.

Table 1: Correlation of Linolenic Acid (LA) Content with Oxidative Stability in Rapeseed Oil

Rapeseed Oil SampleLinolenic Acid (LA) Content (%)Induction Period (hours) at 120°COxidative Stability Ranking
RO15.9%7.51 (Most Stable)
Commercial (CRO)7.8%6.82
RO28.4%6.13
RO310.8%5.54 (Least Stable)
Data adapted from a study on rapeseed oils, demonstrating that a higher content of polyunsaturated linolenic acid is negatively correlated with oxidative stability (r = -0.931, p < 0.01).[2][7]

Table 2: Synergistic Effect of Antioxidant Blends in an Animal Feed Matrix

Treatment GroupAntioxidants Added ( g/ton )TOTOX Value (Week 10, Natural Storage)TOTOX Value (Week 10, Heat Stressed)
ControlNone45.255.8
ABHT (36)30.142.5
CEthoxyquin (132)25.535.1
EEthoxyquin (10) + BHT (12) + Citric Acid (6)18.924.3
Data adapted from a study showing a ternary blend (Treatment E) of a radical scavenger (Ethoxyquin), a secondary antioxidant (BHT), and a metal chelator (Citric Acid) provided superior protection against oxidation (lowest TOTOX value) compared to single antioxidants, even at a lower total dosage.[19]

Visualizations

Lipid Autoxidation Pathway

cluster_0 cluster_1 cluster_2 INIT Initiation L_rad Lipid Radical (L•) INIT->L_rad H• abstraction PROP Propagation LOO_rad Peroxyl Radical (LOO•) TERM Termination NonRadical Non-Radical Products TERM->NonRadical Radical Combination LH Unsaturated Lipid (this compound) LH->INIT LH->L_rad H• abstraction (Chain Reaction) LOOH Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) LH->LOOH H• abstraction (Chain Reaction) I Initiator (Light, Heat, Metal) I->INIT L_rad->TERM O2 Oxygen (O₂) L_rad->LOO_rad Rapid Reaction O2->LOO_rad Rapid Reaction LOO_rad->TERM LOO_rad->L_rad H• abstraction (Chain Reaction) LOO_rad->LOOH H• abstraction (Chain Reaction) Secondary Secondary Products (Aldehydes, Ketones) (Rancidity) LOOH->Secondary Decomposition

Caption: The three stages of the lipid autoxidation free-radical chain reaction.

Troubleshooting Workflow for Formulation Instability

cluster_both start Instability Observed (e.g., Odor, Color Change) check_pv Measure Peroxide Value (PV) and p-Anisidine Value (p-AV) start->check_pv high_pv High PV? check_pv->high_pv high_pav High p-AV? high_pv->high_pav No high_pv->high_pav Check also cause_primary Issue: Active Primary Oxidation high_pv->cause_primary Yes cause_secondary Issue: Advanced (Secondary) Oxidation high_pav->cause_secondary Yes cause_both Issue: Severe / Uncontrolled Oxidation high_pav->cause_both Both Yes end_node Re-evaluate Stability high_pav->end_node No (Monitor Formulation) action_metals Action: Add Chelating Agent (e.g., EDTA, Citric Acid) cause_primary->action_metals action_oxygen Action: Use Inert Atmosphere (e.g., Nitrogen Blanket) cause_primary->action_oxygen action_metals->end_node action_oxygen->end_node action_antioxidant Action: Add/Optimize Antioxidant (e.g., Tocopherols, BHT) cause_secondary->action_antioxidant action_storage Action: Check Storage (Protect from Light & Heat) cause_secondary->action_storage action_antioxidant->end_node action_storage->end_node action_reformulate Action: Reformulate with Synergistic Antioxidant System cause_both->action_reformulate Both Yes action_reformulate->end_node Both Yes

Caption: A logical workflow for diagnosing and addressing oxidative instability.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method measures the concentration of hydroperoxides, the primary products of lipid oxidation.[3]

Principle: In an acidic solvent system, peroxides in the sample oxidize iodide ions (from potassium iodide) to iodine. The amount of liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.

Materials:

  • Acetic Acid-Chloroform solvent (3:2 v/v)

  • Saturated Potassium Iodide (KI) solution

  • 0.01 N Standardized Sodium Thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • This compound formulation sample

Procedure:

  • Accurately weigh approximately 5 g of the formulation into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Swirl the flask for exactly 1 minute.

  • Immediately add 30 mL of deionized water.

  • Titrate the liberated iodine with 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn dark blue.

  • Continue the titration dropwise until the blue color completely disappears. Record the volume of titrant used (S).

  • Perform a blank determination under the same conditions without the sample. Record the volume of titrant used (B).

Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W

  • S: Volume of titrant for the sample (mL)

  • B: Volume of titrant for the blank (mL)

  • N: Normality of the Na₂S₂O₃ solution (approx. 0.01 N)

  • W: Weight of the sample (g)

Protocol 2: Determination of p-Anisidine Value (p-AV)

This method measures the content of aldehydes (principally 2-alkenals and 2,4-alkadienals), which are secondary oxidation products.[4]

Principle: The sample is reacted with p-anisidine in a solvent. The p-anisidine reacts with aldehydes to form a yellowish product, and the increase in absorbance is measured spectrophotometrically at 350 nm.

Materials:

  • Isooctane (B107328)

  • p-Anisidine reagent (0.25% w/v in glacial acetic acid)

  • Spectrophotometer

  • Cuvettes (10 mm path length)

  • This compound formulation sample

Procedure:

  • Accurately weigh approximately 1 g of the formulation (W) into a 25 mL volumetric flask.

  • Dissolve and bring to volume with isooctane. This is the "Sample Solution".

  • Measure the absorbance of the Sample Solution at 350 nm against an isooctane blank. This is absorbance A₁.

  • Pipette 5 mL of the Sample Solution into a test tube.

  • Pipette 5 mL of isooctane into a separate test tube (this will be the blank).

  • To each tube, add exactly 1 mL of the p-anisidine reagent.

  • Mix thoroughly and keep the tubes in the dark for exactly 10 minutes.

  • Measure the absorbance of the Sample Solution + reagent at 350 nm against the blank solution + reagent. This is absorbance A₂.

Calculation: p-Anisidine Value (p-AV) = (25 * (1.2 * A₂ - A₁)) / W

  • A₁: Absorbance of the sample solution before reaction

  • A₂: Absorbance of the sample solution after reaction

  • W: Weight of the sample (g)

References

Optimizing reaction conditions for Linolenyl laurate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Linolenyl Laurate Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the enzymatic synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound, a type of wax ester, is through enzyme-catalyzed esterification. This process typically involves the reaction of linolenyl alcohol with lauric acid using a lipase (B570770) as a biocatalyst. Lipases are favored due to their high selectivity and the mild reaction conditions required, which minimizes side reactions and simplifies purification.[1] Immobilized lipases, such as Candida antarctica lipase B (often sold as Novozym 435), are widely used because they can be easily recovered and reused, making the process more cost-effective.[2][3]

Q2: What are the critical parameters to control for successful enzymatic synthesis?

A2: Several parameters significantly influence the reaction yield and rate. The most critical factors to optimize include reaction temperature, substrate molar ratio (linolenyl alcohol to lauric acid), enzyme concentration, water content, and the choice of solvent (or lack thereof in a solvent-free system).[3][4] Temperature affects enzyme activity, while the substrate ratio and water removal can shift the reaction equilibrium toward product formation.

Q3: What analytical methods are recommended for product confirmation and purity analysis?

A3: To confirm the synthesis of this compound and assess its purity, a combination of chromatographic techniques is recommended. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction's progress. For quantitative analysis and purity confirmation, Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the standard methods. These techniques can identify the final wax ester and quantify any remaining starting materials or byproducts.

Q4: Can the lipase enzyme be reused?

A4: Yes, one of the primary advantages of using an immobilized lipase is its reusability. After the reaction, the immobilized enzyme can be recovered by simple filtration, washed to remove any adsorbed substrates and products, and then reused in subsequent batches. Proper handling, such as washing with a suitable solvent and avoiding excessively high temperatures, is crucial to maintain its catalytic activity over multiple cycles.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yield is a common issue in esterification reactions, which are typically reversible. Several factors could be responsible:

  • Problem: Equilibrium Limitation. The accumulation of water, a byproduct of esterification, can drive the reaction backward (hydrolysis), lowering the net yield.

    • Solution: Implement in situ water removal. This can be achieved by performing the reaction under a vacuum or by adding molecular sieves to the reaction mixture to adsorb the water as it is produced.

  • Problem: Sub-optimal Reaction Conditions. The temperature, substrate molar ratio, or enzyme concentration may not be optimal.

    • Solution: Systematically optimize each parameter. Refer to the data tables below for recommended starting ranges. For instance, increasing the temperature can enhance the reaction rate, but excessively high temperatures can denature the enzyme. Using an excess of one of the substrates (e.g., a higher molar ratio of alcohol to acid) can also shift the equilibrium towards the product.

  • Problem: Product Loss During Workup. Significant amounts of the product can be lost during transfer between vessels or during the purification steps.

    • Solution: Refine your purification protocol. Ensure complete extraction and minimize the number of transfer steps. Use techniques like silica (B1680970) gel chromatography for efficient separation of the wax ester from unreacted starting materials.

  • Problem: Inefficient Substrate Utilization. In some biological systems, the inefficient incorporation of fatty acids into the final product can lead to feedback inhibition of the synthesis pathway itself.

    • Solution: Ensure that all co-factors and reaction conditions are favorable for the enzyme's catalytic cycle. Verify the purity of your starting materials, as impurities can inhibit the enzyme.

Q2: The reaction has stopped or slowed down prematurely. What could be the cause?

A2: A premature halt in the reaction often points to enzyme inactivation or mass transfer limitations.

  • Problem: Enzyme Denaturation. Lipases can be inactivated by excessive heat or exposure to incompatible solvents.

    • Solution: Operate within the enzyme's optimal temperature range, typically 40-80°C for most lipases. If using a solvent, choose a non-polar, hydrophobic solvent like isooctane (B107328), as these generally help maintain enzyme stability and favor the esterification reaction.

  • Problem: Mass Transfer Limitation. In systems with immobilized enzymes, the diffusion of substrates from the bulk solution to the enzyme's active site can be the rate-limiting step.

    • Solution: Increase the agitation or stirring speed to improve mixing and reduce the diffusion barrier around the enzyme particles. However, be mindful that excessively vigorous agitation can damage the immobilized enzyme support.

  • Problem: Substrate Inhibition. High concentrations of the fatty acid substrate can sometimes inhibit the lipase enzyme.

    • Solution: Optimize the substrate concentration or consider a fed-batch approach, where the lauric acid is added portion-wise throughout the reaction instead of all at once.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data for key parameters in lipase-catalyzed esterification.

Table 1: Influence of Key Parameters on Enzymatic Esterification of Fatty Acids

Parameter Typical Range Optimal Value (Example) Rationale & Reference
Temperature 40 - 80 °C 50 - 65 °C Balances enzyme activity and stability. Higher temperatures increase reaction rates but risk denaturation.
Substrate Molar Ratio 1:1 to 1:10 (Acid:Alcohol) 1:1.4 (Lauric Acid:Butanol) An excess of the alcohol can shift the equilibrium to favor product formation.
Enzyme Loading 0.2 - 8.0 wt% 3.0 - 5.8 wt% Higher catalyst concentration increases the reaction rate, but with diminishing returns and increased cost.
Reaction Time 1 - 24 hours 5 - 8 hours Time required to reach equilibrium or maximum conversion. Varies greatly with other parameters.

| Agitation Speed | 150 - 350 rpm | ~200 rpm | Ensures proper mixing and minimizes mass transfer limitations without damaging the enzyme. |

Table 2: Effect of Solvent Choice on Lipase-Catalyzed Esterification

Solvent Hydrophobicity (Log P) Effect on Reaction Reference
Solvent-Free N/A High substrate concentration, high volumetric productivity, but can be limited by high viscosity.
Isooctane 4.5 Favored; hydrophobic solvents generally enhance esterification yield by minimizing water solubility around the enzyme.
Hexane (B92381) 3.5 Good performance; a common choice for lipase-catalyzed reactions.

| tert-Butanol | 0.8 | Can be used, but more polar solvents may retain water, potentially hindering the reaction. | |

Experimental Protocols

Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol describes a typical batch synthesis in a solvent-free system using an immobilized lipase.

  • Reactant Preparation:

    • Accurately weigh lauric acid and linolenyl alcohol and add them to a round-bottom flask. A molar ratio of 1:1.2 (lauric acid:linolenyl alcohol) is a good starting point.

    • The flask should be equipped with a magnetic stirrer.

  • Reaction Setup:

    • Add the immobilized lipase (e.g., Novozym 435) to the flask. A typical loading is 4-5% of the total substrate weight.

    • (Optional but recommended) Add activated molecular sieves (3Å) at 10% (w/w) of the substrates to remove water produced during the reaction.

    • Place the flask in a temperature-controlled oil bath set to 60°C.

  • Reaction Execution:

    • Begin stirring at a moderate speed (e.g., 200 rpm) to ensure the mixture is homogeneous.

    • Allow the reaction to proceed for 6-8 hours. Monitor the progress by taking small aliquots periodically and analyzing them via TLC or by measuring the acid value of the mixture.

  • Product Recovery and Purification:

    • Once the reaction reaches equilibrium (i.e., the acid value remains constant), stop the heating and stirring.

    • Remove the immobilized enzyme and molecular sieves by vacuum filtration. The enzyme can be washed with hexane or isooctane and stored for reuse.

    • The liquid product mixture, containing this compound, unreacted substrates, and byproducts, can be purified using silica gel column chromatography.

    • Elute the column with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like diethyl ether, to separate the non-polar wax ester from the more polar starting materials.

  • Analysis:

    • Combine the fractions containing the pure product (as identified by TLC).

    • Remove the solvent using a rotary evaporator.

    • Confirm the identity and purity of the final product using GC-MS.

Visualizations

// Nodes reactants [label="Reactants\n(Lauric Acid, Linolenyl Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Reaction Setup\n(Add Immobilized Lipase,\nOptional Molecular Sieves)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Enzymatic Esterification\n(e.g., 60°C, 200 rpm, 6h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Catalyst Removal\n(Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme_reuse [label="Wash & Reuse Enzyme", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Silica Gel Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analysis\n(TLC, GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product\n(Pure this compound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reactants -> setup; setup -> reaction; reaction -> filtration; filtration -> purification; filtration -> enzyme_reuse [style=dashed]; purification -> analysis; analysis -> product; }

Caption: General experimental workflow from reactants to purified product.

// Nodes start [label="Start: Low Product Yield", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Causes cause1 [label="Possible Cause:\nEquilibrium Limitation", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Possible Cause:\nEnzyme Inactivity", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Possible Cause:\nSub-Optimal Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Possible Cause:\nPurification Loss", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol1 [label="Solution:\nRemove water in-situ\n(Vacuum or Molecular Sieves)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Solution:\nCheck Temp (40-80°C)\nUse hydrophobic solvent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Solution:\nOptimize Temp, Substrate Ratio,\n& Enzyme Concentration", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol4 [label="Solution:\nRefine workup protocol\nMinimize transfer steps", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> cause1; start -> cause2; start -> cause3; start -> cause4;

cause1 -> sol1 [color="#4285F4"]; cause2 -> sol2 [color="#4285F4"]; cause3 -> sol3 [color="#4285F4"]; cause4 -> sol4 [color="#4285F4"]; }

Caption: Decision tree for diagnosing and solving low yield issues.

References

Technical Support Center: Overcoming Solubility Challenges of Linolenyl Laurate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Linolenyl laurate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

This compound is an ester formed from alpha-linolenic acid (an omega-3 fatty acid) and lauric acid (a saturated fatty acid). Due to its long hydrocarbon chains, it is a highly lipophilic molecule with extremely low water solubility.[1][2] This poor aqueous solubility presents significant challenges in various experimental and formulation contexts, particularly in biological and pharmaceutical research where aqueous environments are prevalent. Inadequate dissolution can lead to inaccurate experimental results, low bioavailability of formulations, and difficulties in developing effective delivery systems.

Q2: I'm observing that this compound is completely immiscible with my aqueous buffer. What are the primary strategies to overcome this?

You are observing expected behavior due to the lipophilic nature of this compound. The primary strategies to enhance its aqueous dispersibility and solubility include:

  • Using Surfactants and Co-solvents: These agents reduce the interfacial tension between the oil and water phases, promoting solubilization within micelles.

  • Emulsification: Creating a stable mixture of oil (this compound) and water with the help of an emulsifier.

  • Nanoparticle Formulation: Encapsulating this compound within lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), to improve its dispersion and stability in aqueous media.

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes where the lipophilic this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, thereby increasing its apparent water solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Creating a lipid-based formulation that spontaneously forms an emulsion upon gentle agitation in an aqueous medium.

Q3: How do I choose the right surfactant to solubilize this compound?

The selection of a suitable surfactant is critical and is often guided by the Hydrophilic-Lipophilic Balance (HLB) system.[3][4][5] The HLB value indicates the relative balance of hydrophilic and lipophilic properties of a surfactant. For oil-in-water (o/w) emulsions, where you want to disperse an oil like this compound in water, surfactants with higher HLB values (typically 8-18) are preferred.[3] It is often beneficial to use a blend of surfactants to achieve the desired HLB and improve emulsion stability.

Q4: My emulsion of this compound separates over time. How can I improve its stability?

Emulsion instability (creaming, coalescence, and phase separation) is a common issue. To improve stability:

  • Optimize the HLB value: Experiment with different surfactants or blends to find the optimal HLB for this compound.

  • Increase the viscosity of the aqueous phase: Adding a thickening agent or stabilizer can slow down the movement of oil droplets.

  • Reduce the droplet size: Smaller droplets have a lower tendency to coalesce. This can be achieved through high-shear homogenization or microfluidization.

  • Optimize the oil-to-surfactant ratio: Insufficient surfactant will not adequately cover the surface of the oil droplets, leading to instability.

  • Incorporate a co-emulsifier: These molecules can enhance the stability of the interfacial film.

Q5: What are the advantages of using nanoparticle-based formulations for this compound?

Encapsulating this compound in nanoparticles offers several advantages:

  • Improved Physical Stability: The solid matrix of SLNs can protect the encapsulated compound from degradation.[6]

  • Controlled Release: The release of this compound can be modulated by the composition of the nanoparticle.

  • Increased Bioavailability: For in vivo applications, nanoparticles can enhance the absorption of lipophilic compounds.

  • Suitability for Various Administration Routes: Nanoparticle formulations can be adapted for oral, topical, or parenteral delivery.

Troubleshooting Guides

Issue 1: Poor Solubilization with Surfactants
Symptom Possible Cause Troubleshooting Step
This compound remains as a separate phase even with surfactant addition.Surfactant concentration is below the Critical Micelle Concentration (CMC).Increase the surfactant concentration above its CMC to ensure micelle formation.
The solution is cloudy and unstable.The chosen surfactant has an inappropriate HLB value.Select a surfactant or a blend of surfactants with a higher HLB value (e.g., in the range of 10-16 for an o/w system).
The solubilization capacity is low.The type of surfactant is not optimal for the specific fatty acid ester.Experiment with different classes of non-ionic surfactants (e.g., Polysorbates, Polyoxyethylene alkyl ethers).
Issue 2: Emulsion Instability
Symptom Possible Cause Troubleshooting Step
Creaming (an upper layer of concentrated emulsion) is observed.The density difference between the oil and water phases is significant, and droplet size is large.Reduce droplet size using high-pressure homogenization. Increase the viscosity of the continuous phase with a thickening agent.
Coalescence (merging of droplets) leading to phase separation.Insufficient emulsifier concentration or an unstable interfacial film.Increase the emulsifier concentration. Use a combination of a primary emulsifier and a co-emulsifier to strengthen the interfacial film.
Phase inversion (o/w emulsion changes to w/o).Incorrect ratio of oil and water phases or inappropriate HLB of the emulsifier.Adjust the oil-to-water ratio. Ensure the HLB of the emulsifier system is appropriate for an o/w emulsion.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data to guide your experiments. Note that specific solubility data for this compound is limited in the literature; therefore, data for its constituent fatty acids and general principles for fatty acid esters are provided as a reference.

Table 1: Aqueous Solubility of Constituent Fatty Acids

CompoundMolecular FormulaWater SolubilityTemperature (°C)
Lauric AcidC₁₂H₂₄O₂55 mg/L20
α-Linolenic AcidC₁₈H₃₀O₂Very low (practically insoluble)Room Temperature

Data sourced from various chemical databases.[1][3][7]

Table 2: Critical Micelle Concentration (CMC) of a Common Surfactant

SurfactantMolecular FormulaCMC in Water
Polysorbate 80 (Tween 80)C₆₄H₁₂₄O₂₆~0.012 mM

The CMC is the concentration above which surfactants form micelles and can significantly increase the solubility of lipophilic compounds.[6]

Table 3: Recommended HLB Values for Emulsification

ApplicationRequired HLB Range
Oil-in-Water (o/w) Emulsification8 - 18
Water-in-Oil (w/o) Emulsification3 - 6

The required HLB for a specific oil like this compound should be determined experimentally by preparing a series of emulsions with emulsifier blends of varying HLB values.[3][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water (o/w) Emulsion

Objective: To prepare a stable o/w emulsion of this compound.

Materials:

  • This compound

  • Deionized water

  • Hydrophilic surfactant (e.g., Polysorbate 80, HLB = 15.0)

  • Lipophilic surfactant (e.g., Sorbitan monooleate, HLB = 4.3)

  • High-shear homogenizer

Methodology:

  • Determine the Required HLB: Prepare a series of small-scale emulsions with varying ratios of the hydrophilic and lipophilic surfactants to achieve a range of HLB values (e.g., from 8 to 16). The blend with the best stability indicates the required HLB for this compound.

  • Prepare the Oil Phase: Weigh the required amount of this compound and the calculated amounts of the surfactant blend. Heat the mixture to approximately 60-70 °C and stir until a homogenous solution is formed.

  • Prepare the Aqueous Phase: Heat deionized water to the same temperature as the oil phase.

  • Form the Emulsion: Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer. Continue homogenization for a specified period (e.g., 5-10 minutes) to reduce the droplet size.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Characterization: Evaluate the emulsion for stability, droplet size, and zeta potential.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To encapsulate this compound in SLNs to improve its aqueous dispersibility.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Stearic acid)

  • Surfactant (e.g., Poloxamer 188, Polysorbate 80)

  • Deionized water

  • High-pressure homogenizer

Methodology:

  • Prepare the Lipid Phase: Melt the solid lipid at a temperature about 5-10 °C above its melting point. Add the this compound to the molten lipid and mix until a clear solution is obtained.

  • Prepare the Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Form a Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for a defined number of cycles and pressure (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 3: Formation of a this compound-Cyclodextrin Inclusion Complex

Objective: To increase the aqueous solubility of this compound through complexation with a cyclodextrin.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a modified cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Ethanol

  • Deionized water

Methodology:

  • Prepare the Cyclodextrin Solution: Dissolve the cyclodextrin in deionized water with stirring. Heating may be required to facilitate dissolution, especially for β-CD.

  • Prepare the this compound Solution: Dissolve the this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution while stirring vigorously.

  • Equilibration: Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to allow for complex formation.

  • Isolation (Optional): The inclusion complex can be isolated by filtration or lyophilization if a solid form is desired.

  • Solubility Determination: Determine the concentration of this compound in the aqueous phase by a suitable analytical method (e.g., HPLC) to quantify the increase in solubility.

Visualizations

experimental_workflow_emulsion cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation This compound This compound Heat & Mix Heat & Mix This compound->Heat & Mix Surfactant Blend Surfactant Blend Surfactant Blend->Heat & Mix High-Shear Homogenization High-Shear Homogenization Heat & Mix->High-Shear Homogenization Add Aqueous Phase Deionized Water Deionized Water Heat Water Heat Water Deionized Water->Heat Water Heat Water->High-Shear Homogenization Cooling Cooling High-Shear Homogenization->Cooling Stable Emulsion Stable Emulsion Cooling->Stable Emulsion

Caption: Workflow for o/w Emulsion Preparation.

logical_relationship_solubility cluster_solutions Solubilization Strategies This compound This compound Poor Solubility Poor Solubility This compound->Poor Solubility Aqueous Medium Aqueous Medium Aqueous Medium->Poor Solubility Surfactants Surfactants Poor Solubility->Surfactants Emulsification Emulsification Poor Solubility->Emulsification Nanoparticles Nanoparticles Poor Solubility->Nanoparticles Cyclodextrins Cyclodextrins Poor Solubility->Cyclodextrins Improved Dispersibility/Solubility Improved Dispersibility/Solubility Surfactants->Improved Dispersibility/Solubility Emulsification->Improved Dispersibility/Solubility Nanoparticles->Improved Dispersibility/Solubility Cyclodextrins->Improved Dispersibility/Solubility

Caption: Strategies for Improving Solubility.

References

Stability testing of Linolenyl laurate under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of linolenyl laurate under different pH conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue Possible Causes Troubleshooting Steps
Unexpected peaks in HPLC chromatogram. Degradation of this compound.1. Identify the Degradants: The primary degradation products from hydrolysis are linolenic acid and lauryl alcohol. Run standards of these compounds to compare retention times. 2. Mass Spectrometry Analysis: If available, use LC-MS to determine the mass-to-charge ratio of the unexpected peaks to confirm their identity.
Inconsistent stability results between batches. 1. Variability in the initial purity of this compound. 2. Slight differences in experimental conditions (e.g., pH, temperature, light exposure).1. Quality Control of Starting Material: Ensure each batch of this compound meets the same purity specifications before starting the stability study. 2. Strict Control of Parameters: Maintain consistent and accurately measured pH, temperature, and light conditions for all experiments.
Rapid degradation observed at all pH levels. 1. Oxidative degradation in addition to hydrolysis. 2. Presence of contaminants that catalyze degradation.1. Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use High-Purity Reagents: Ensure all solvents and buffers are of high purity and free from metal ions or other contaminants.
No degradation detected, even under stressed conditions. 1. Analytical method is not stability-indicating. 2. Degradation products are not being detected.1. Method Validation: Validate the HPLC method to ensure it can separate the parent compound from its degradation products. 2. Alternative Detection: If using a UV detector, consider that lauryl alcohol may not have a strong chromophore. An evaporative light scattering detector (ELSD) or mass spectrometry (MS) may be more appropriate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under different pH conditions?

A1: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction is catalyzed by both acid and base. Under alkaline conditions, the hydrolysis is typically faster and irreversible, leading to the formation of linolenate salt and lauryl alcohol. In acidic conditions, the hydrolysis is reversible and generally proceeds at a slower rate to yield linolenic acid and lauryl alcohol.[1] Additionally, as a polyunsaturated fatty acid ester, this compound is susceptible to oxidation, which can be influenced by factors such as light, temperature, and the presence of metal ions.

Q2: What pH range is generally recommended for maintaining the stability of this compound in aqueous formulations?

A2: For optimal stability, it is recommended to maintain the pH of aqueous formulations containing this compound in the neutral to slightly acidic range, ideally between pH 5 and 7.[2] In this range, the rates of both acid- and base-catalyzed hydrolysis are minimized.

Q3: How can I monitor the degradation of this compound and quantify its degradation products?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common technique for monitoring the degradation of this compound. This method should be able to separate the intact this compound from its primary degradation products, linolenic acid and lauryl alcohol. Quantification can be achieved by creating calibration curves for each compound.

Q4: What are the expected major degradation products of this compound under acidic and basic stress conditions?

A4: Under acidic and basic stress conditions, the major degradation products are linolenic acid and lauryl alcohol, resulting from the hydrolysis of the ester linkage.

Data Presentation

The following table presents representative data on the degradation of a long-chain polyunsaturated fatty acid ester at different pH values over time. This data is illustrative and the actual degradation rates of this compound may vary.

pH Time (hours) Ester Remaining (%) Linolenic Acid (%) Lauryl Alcohol (%)
2.0 (Acidic) 0100.00.00.0
2495.22.42.4
4890.54.74.8
7285.87.17.1
7.0 (Neutral) 0100.00.00.0
2499.80.10.1
4899.50.20.3
7299.20.40.4
10.0 (Alkaline) 0100.00.00.0
2465.317.317.4
4842.128.929.0
7225.937.037.1

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

Procedure:

  • Preparation of Buffer Solutions: Prepare buffer solutions at pH 2.0 (0.01 M HCl), pH 7.0 (0.01 M phosphate buffer), and pH 10.0 (0.01 M NaOH).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation: For each pH condition, mix 1 mL of the this compound stock solution with 9 mL of the respective buffer solution in a sealed vial. This will result in a final concentration of 100 µg/mL in a 10% acetonitrile/water solution.

  • Incubation: Place the vials in a constant temperature incubator set at 40°C.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 24, 48, and 72 hours).

  • Sample Analysis: Immediately analyze the withdrawn aliquots by HPLC as described in Protocol 2.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

Objective: To quantify the amount of this compound, linolenic acid, and lauryl alcohol in stability samples.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or ELSD.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 70% acetonitrile and increase to 95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for this compound and linolenic acid). An ELSD is recommended for the detection of lauryl alcohol.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound, linolenic acid, and lauryl alcohol in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Calibration Curve: Inject the standard solutions and construct a calibration curve for each analyte by plotting the peak area versus concentration.

  • Sample Analysis: Inject the samples from the stability study (Protocol 1).

  • Quantification: Determine the concentration of this compound, linolenic acid, and lauryl alcohol in the samples by comparing their peak areas to the respective calibration curves.

Mandatory Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock_solution Prepare this compound Stock Solution (1 mg/mL in ACN) ph2_buffer Prepare pH 2.0 Buffer ph7_buffer Prepare pH 7.0 Buffer ph10_buffer Prepare pH 10.0 Buffer sample_ph2 Incubate Sample at pH 2.0 & 40°C ph2_buffer->sample_ph2 sample_ph7 Incubate Sample at pH 7.0 & 40°C ph7_buffer->sample_ph7 sample_ph10 Incubate Sample at pH 10.0 & 40°C ph10_buffer->sample_ph10 sampling Withdraw Aliquots at 0, 24, 48, 72h sample_ph2->sampling sample_ph7->sampling sample_ph10->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Caption: Experimental workflow for the pH stability testing of this compound.

Degradation_Pathway Linolenyl_Laurate This compound Linolenic_Acid Linolenic Acid Linolenyl_Laurate->Linolenic_Acid  Hydrolysis (H+ or OH-) Lauryl_Alcohol Lauryl Alcohol Linolenyl_Laurate->Lauryl_Alcohol

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Minimizing side-product formation in Linolenyl laurate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of linolenyl laurate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is a wax ester typically synthesized through the esterification of linolenic acid and lauryl alcohol. The two primary methods are chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This method often employs acid catalysts (e.g., sulfuric acid) or other chemical reagents at elevated temperatures. While potentially faster, it can lead to a higher incidence of side-products due to the harsh reaction conditions.

  • Enzymatic Synthesis: This method utilizes lipases, such as Candida antarctica lipase (B570770) B (CALB), often in an immobilized form like Novozym® 435, as biocatalysts.[1][2] Enzymatic synthesis is favored for its milder reaction conditions, high specificity, and the generation of fewer by-products, making it a "greener" alternative.[3]

Q2: What are the primary side-products to be aware of during this compound synthesis?

A2: Side-product formation is a critical concern that can reduce the yield and purity of this compound. Key potential side-products include:

  • Unreacted Starting Materials: Incomplete conversion will leave residual linolenic acid and lauryl alcohol in the product mixture.

  • Degradation Products of Linolenic Acid: As a polyunsaturated fatty acid, linolenic acid is susceptible to oxidation and isomerization at elevated temperatures, leading to the formation of various volatile compounds, including aldehydes and ketones.

  • Dehydration Products of Lauryl Alcohol: At high temperatures, particularly in the presence of acid catalysts, lauryl alcohol can undergo dehydration to form dodecene (an olefin) and dilauryl ether.[4]

  • Carboxylic Anhydrides: Overheating in chemical synthesis can lead to the formation of linolenic anhydride.

Q3: How can I monitor the progress of the reaction and the formation of side-products?

A3: Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying the desired product and various volatile side-products.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the carboxylic acid hydroxyl group and the appearance of the ester carbonyl group. It can also help identify the presence of certain side-products like carboxylic anhydrides.

  • Titration: The remaining unreacted linolenic acid can be quantified by titration with a standard solution of a base, such as sodium hydroxide.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Reaction Equilibrium: Esterification is a reversible reaction. The presence of water, a by-product, can shift the equilibrium back towards the reactants.• Remove water during the reaction using molecular sieves or by conducting the reaction under vacuum.[5]• Use a slight excess of one of the reactants (e.g., lauryl alcohol).[6]
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.• Increase the reaction time and monitor the progress using TLC or GC.• For enzymatic synthesis, optimize the temperature within the enzyme's optimal range (typically 40-60°C for lipases).[5]
Enzyme Inactivation (Enzymatic Synthesis): The lipase may have lost its activity due to suboptimal pH, temperature, or the presence of inhibitors.• Ensure the reaction temperature is within the optimal range for the specific lipase.• Control the water activity in the reaction medium; too much or too little water can inactivate the enzyme.
Presence of Impurities/Side-Products High Reaction Temperature: Elevated temperatures can cause the degradation of linolenic acid and the dehydration of lauryl alcohol.• For chemical synthesis, consider lowering the reaction temperature and using a milder catalyst.• For enzymatic synthesis, maintain the temperature within the optimal range for the lipase (e.g., 40-60°C).[5]
Oxidation of Linolenic Acid: Exposure to oxygen, especially at higher temperatures, can lead to the oxidation of the polyunsaturated fatty acid.• Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Complex Mixture of Side-Products: A wide range of side-products with similar polarities to the desired ester can make separation challenging.• Optimize reaction conditions to minimize side-product formation.• Employ silica (B1680970) gel column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate) for purification.

Data Presentation: Optimizing Reaction Conditions for Enzymatic Synthesis

The following tables summarize key parameters for the enzymatic synthesis of wax esters, providing a starting point for the optimization of this compound synthesis. The optimal conditions should be determined empirically for each specific experimental setup.

Table 1: Effect of Temperature on Wax Ester Synthesis

Temperature (°C)EnzymeObservationsReference
30 - 50Various LipasesEffective range for isoamyl laurate synthesis.[7]
40 - 60Candida antarctica lipase BTypical optimal range for lauryl stearate (B1226849) synthesis.[5]
50 - 55Novozym® 435Optimal range for lauroyl-N-methyl glucamide synthesis.[8]
65Lipozyme® 435Higher reaction rate for monolaurin (B1671894) synthesis compared to 50°C, with similar final conversion.[9]
> 60LipasesPotential for enzyme deactivation, leading to reduced yield.[10]

Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid) on Wax Ester Synthesis

Molar Ratio (Alcohol:Acid)EnzymeObservationsReference
1:1Various LipasesCommon starting point for optimization.[5][7]
2.24:1Not specifiedOptimum for LBAEs yield.[10]
4:1Immobilized Rhizomucor miehei lipaseIncreased lauric acid conversion but did not improve selectivity towards monoacylglycerides.[9]
8:1Not specifiedHighest esterification yield (99%) for linolenyl dihydrocaffeate after 7 days.[11]

Table 3: Effect of Enzyme Concentration on Wax Ester Synthesis

Enzyme Concentration (% w/w of total substrates)EnzymeObservationsReference
5 - 10Immobilized LipaseTypical range for lauryl stearate synthesis.[5]
8Novozym® 435Optimal for lauroyl-N-methyl glucamide synthesis.[8]
10Not specifiedOptimal for OMO-structured triacylglycerols synthesis.[12]
12Novozym® 435Used for isoamyl acetate (B1210297) synthesis.[7]

Experimental Protocols

Detailed Methodology for Lipase-Catalyzed Synthesis of this compound

This protocol provides a general procedure that should be optimized for your specific laboratory conditions.

Materials:

  • Linolenic acid (high purity)

  • Lauryl alcohol (dodecanol)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Organic solvent (e.g., n-hexane, isooctane, or solvent-free system)

  • Molecular sieves (3Å or 4Å, activated)

  • Glass reactor with magnetic stirrer and temperature control

  • Inert gas supply (Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Substrate Preparation:

    • In a clean, dry glass reactor, add linolenic acid and lauryl alcohol. A typical starting molar ratio is 1:1, but this can be optimized (refer to Table 2).

    • If using a solvent, dissolve the substrates in the chosen organic solvent (e.g., n-hexane). For a solvent-free system, gently heat the mixture to melt the substrates (typically to the reaction temperature).

  • Inert Atmosphere:

    • Purge the reactor with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen and prevent oxidation of linolenic acid. Maintain a gentle, positive pressure of the inert gas throughout the reaction.

  • Enzyme Addition and Water Removal:

    • Add activated molecular sieves to the reaction mixture to adsorb the water produced during esterification.

    • Add the immobilized lipase. A typical starting concentration is 5-10% (w/w) of the total substrate mass (refer to Table 3).

  • Reaction Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C, refer to Table 1) with constant stirring for a specified duration (e.g., 4-24 hours).

    • Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC, GC, or titration of residual fatty acid.

  • Enzyme Recovery:

    • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

    • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and stored for reuse.

  • Product Purification:

    • If a solvent was used, remove it from the filtrate using a rotary evaporator.

    • The crude product can be purified by washing with a dilute alkaline solution (e.g., 5% sodium bicarbonate solution) to remove any remaining unreacted linolenic acid, followed by washing with distilled water until neutral.

    • For higher purity, silica gel column chromatography can be performed using a hexane/ethyl acetate gradient.

Mandatory Visualizations

Linolenyl_Laurate_Synthesis cluster_side_products Side-Products Linolenic_Acid Linolenic Acid Lipase Immobilized Lipase (e.g., Novozym® 435) Linolenic_Acid->Lipase Degradation_Products Linolenic Acid Degradation Products (Oxidation, Isomerization) Linolenic_Acid->Degradation_Products High Temp, O₂ Lauryl_Alcohol Lauryl Alcohol Lauryl_Alcohol->Lipase Dehydration_Products Lauryl Alcohol Dehydration Products (Dodecene, Dilauryl Ether) Lauryl_Alcohol->Dehydration_Products High Temp, Acid Catalyst Linolenyl_Laurate This compound Lipase->Linolenyl_Laurate Water Water Lipase->Water Unreacted_Reactants Unreacted Linolenic Acid & Lauryl Alcohol

Caption: Reaction pathway for the enzymatic synthesis of this compound and potential side-products.

Troubleshooting_Workflow Start Start this compound Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Solution_Yield Troubleshoot Low Yield: - Remove Water (Molecular Sieves/Vacuum) - Increase Reaction Time - Optimize Temperature - Use Excess Alcohol Check_Yield->Solution_Yield Yes Solution_Purity Troubleshoot Low Purity: - Lower Reaction Temperature - Use Inert Atmosphere (N₂/Ar) - Optimize Catalyst - Purify via Column Chromatography Check_Purity->Solution_Purity Yes End Successful Synthesis Check_Purity->End No Solution_Yield->Start Solution_Purity->Start

Caption: Troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Troubleshooting Linolenyl Laurate Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Linolenyl laurate degradation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected cytotoxicity or a reduced response to this compound over time. What could be the cause?

A1: This is a common issue that can arise from the degradation of this compound. As an ester of a polyunsaturated fatty acid, it is susceptible to two primary degradation pathways in the aqueous and oxygen-rich environment of cell culture:

  • Hydrolysis: The ester bond of this compound can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions in the culture medium. This process releases linolenic acid and lauryl alcohol.[1][2]

  • Oxidation: The three double bonds in the linolenyl portion of the molecule are highly susceptible to oxidation. This process can be initiated by exposure to atmospheric oxygen, light, or trace metals in the medium, leading to the formation of various reactive byproducts, including aldehydes and ketones, which can be cytotoxic.[3][4]

These degradation products may have different biological activities than the parent compound, or they may be toxic to the cells, leading to the observed effects.

Q2: I'm observing a precipitate in my culture medium after adding this compound. What's happening and how can I fix it?

A2: this compound, like many lipids, has poor solubility in aqueous solutions like cell culture media.[5] The precipitate you are observing is likely the compound coming out of solution. This can lead to inconsistent and non-reproducible experimental results as the effective concentration of the compound available to the cells is unknown.

To address this, consider the following:

  • Use of a Carrier: Complexing this compound with a carrier protein like bovine serum albumin (BSA) can significantly improve its solubility and facilitate its delivery to cells.[4][6] Fatty acid-free BSA is recommended to ensure that the effects observed are from the compound of interest.

  • Solvent and Dilution: Prepare a high-concentration stock solution in a suitable organic solvent such as DMSO or ethanol (B145695).[7] When diluting the stock into your culture medium, ensure vigorous mixing and that the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).[4][8]

  • Preparation of Working Solutions: Prepare fresh working solutions of this compound in your cell culture medium immediately before use to minimize the time for precipitation to occur.

Q3: How can I confirm if this compound is degrading in my specific experimental setup?

A3: To confirm degradation, you can perform a stability study. This involves incubating this compound in your complete cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) and analyzing samples at different time points. The concentration of the intact this compound can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[1][2][3] A decrease in the concentration of the parent compound over time is a direct indication of degradation.

Q4: What are the potential biological consequences of this compound degradation products in my experiments?

A4: The degradation products, linolenic acid and lauryl alcohol, as well as various oxidation byproducts, can have their own biological effects that may confound your experimental results:

  • Linolenic Acid: This polyunsaturated fatty acid can influence various signaling pathways, including those involved in inflammation and cell proliferation.[9] For example, it can activate the PI3K/Akt and ERK1/2 signaling pathways.[9]

  • Lauric Acid: This saturated fatty acid can also impact cellular processes and has been shown to have pro-inflammatory effects in some contexts.[10][11]

  • Oxidation Products: Aldehydes and other reactive species generated from the oxidation of the linolenyl group can induce oxidative stress and cytotoxicity.[12] Some oxidized products of α-linolenic acid have been shown to negatively regulate the survival and motility of breast cancer cells.[12]

It is crucial to consider these potential off-target effects when interpreting your data.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Possible Cause:

  • Inconsistent delivery of this compound to cells due to poor solubility and precipitation.

  • Variable degradation of the compound between experiments.

Troubleshooting Steps:

  • Optimize Solubilization: Follow the detailed protocol below for preparing this compound solutions using fatty acid-free BSA.

  • Prepare Fresh Solutions: Always prepare working solutions immediately before adding them to your cell cultures.

  • Control for Solvent Effects: Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, and BSA) in all experiments.

  • Assess Stability: Perform a stability study under your specific experimental conditions to understand the degradation kinetics of your compound.

Issue 2: Unexpected Cell Death or Changes in Cell Morphology

Possible Cause:

  • Cytotoxicity from this compound degradation products (e.g., oxidized byproducts).

  • Toxicity from the solvent used to dissolve the compound.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead cell stain) to determine the toxic concentration range of this compound and its degradation products under your experimental conditions.

  • Evaluate Solvent Toxicity: Run a vehicle control with the highest concentration of the solvent used in your experiments to ensure it is not causing the observed cytotoxicity.

  • Minimize Degradation: Take steps to minimize oxidation by protecting your stock solutions and media from light and using antioxidants if compatible with your experimental design.

  • Analyze for Degradation Products: If possible, use analytical methods like LC-MS to identify and quantify potential cytotoxic degradation products in your culture medium.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol describes how to prepare a stock solution of this compound complexed with fatty acid-free BSA to improve its solubility in cell culture media.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (high purity)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium, serum-free

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a BSA Solution:

    • Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v).

    • Gently rotate the solution at 37°C until the BSA is completely dissolved. Do not vortex, as this can cause frothing and denaturation.

    • Sterile filter the BSA solution through a 0.22 µm filter.

  • Prepare a this compound Stock Solution:

    • Dissolve this compound in DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mM).

  • Complex this compound with BSA:

    • Warm the 10% BSA solution and the serum-free cell culture medium to 37°C.

    • In a sterile tube, slowly add the this compound stock solution to the 10% BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 3:1 this compound to BSA).

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Prepare Final Working Solution:

    • Dilute the this compound-BSA complex into your final cell culture medium to the desired working concentration.

    • Use this freshly prepared medium for your experiments immediately.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using LC-MS.

Materials:

  • This compound working solution (prepared as in Protocol 1)

  • Complete cell culture medium (the same used in your experiments)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (B52724) (ACN), cold

  • Centrifuge

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation:

    • Dispense 1 mL aliquots of the this compound-containing cell culture medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation:

    • Place the tubes in a 37°C, 5% CO2 incubator.

  • Time Point Collection:

    • At each designated time point, remove one tube from the incubator.

    • Immediately process the sample as described below. The T=0 sample should be processed immediately after preparation.

  • Protein Precipitation:

    • To each 1 mL sample, add 2 mL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new tube or an HPLC vial.

    • Analyze the samples by a validated LC-MS method to quantify the concentration of intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Quantitative Data Summary

Table 1: Typical Concentrations for In Vitro Studies with Fatty Acids

ParameterRecommended RangeNotes
Stock Solution Concentration 10-100 mMIn a suitable solvent like DMSO or ethanol.
Working Concentration 1-100 µMDependent on the cell type and experimental goals.
Final Solvent Concentration < 0.1%To avoid solvent-induced cytotoxicity.
BSA to Fatty Acid Molar Ratio 1:3 to 1:5To ensure proper solubilization and delivery.

Table 2: Example Stability Data of a Fatty Acid Ester in Cell Culture Medium at 37°C

Time (hours)% Compound Remaining (Mean ± SD)
0100 ± 0
292 ± 3.5
485 ± 4.1
871 ± 5.2
2445 ± 6.8
4820 ± 7.3
Note: This is example data and the actual stability of this compound may vary depending on the specific experimental conditions.

Visualizations

Potential Degradation Pathways of this compound in Cell Culture LL This compound LA Linolenic Acid LL->LA Hydrolysis LAlc Lauryl Alcohol LL->LAlc Hydrolysis Oxidized_Products Oxidized Products (Aldehydes, Ketones, etc.) LL->Oxidized_Products Oxidation H2O Water (in medium) O2 Oxygen (Light, Metal Ions) Altered_Signaling Altered Cell Signaling LA->Altered_Signaling Cytotoxicity Potential Cytotoxicity Oxidized_Products->Cytotoxicity

Caption: Degradation pathways of this compound in cell culture.

Experimental Workflow for Assessing this compound Stability start Start prep_media Prepare this compound in Cell Culture Medium start->prep_media aliquot Aliquot for Time Points prep_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect Samples at 0, 2, 4, 8, 24, 48h incubate->collect precipitate Protein Precipitation (Cold Acetonitrile) collect->precipitate centrifuge Centrifuge precipitate->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate end End calculate->end

Caption: Workflow for assessing compound stability.

Caption: Troubleshooting decision tree for experiments.

References

Methods to improve the yield of enzymatic Linolenyl laurate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of linolenyl laurate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes. The information provided is based on established principles of enzymatic esterification of fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of enzymatic this compound synthesis?

A1: The yield of lipase-catalyzed esterification reactions is governed by several key parameters. These include reaction temperature, substrate molar ratio (linolenic acid to lauryl alcohol), enzyme concentration, water activity, and the choice of solvent.[1] Substrate or product inhibition and mass transfer limitations can also significantly impact the reaction rate and final yield.[2][3]

Q2: My reaction has a low conversion rate despite using the recommended enzyme amount. What could be the issue?

A2: Low conversion rates can stem from several factors beyond enzyme concentration. Substrate or product inhibition is a common issue, where high concentrations of either linolenic acid, lauryl alcohol, or the resulting this compound can inhibit the enzyme's activity.[3] Additionally, improper water activity (a_w) is a critical factor; enzymes require a minimal amount of water for their conformation, but excess water can favor the reverse reaction of hydrolysis, thus reducing the ester yield.[3]

Q3: The reaction starts efficiently, but the rate decreases significantly over time. Why is this happening?

A3: A declining reaction rate is often due to product inhibition, where the accumulation of this compound and the water by-product can inhibit the enzyme. As the reaction progresses, the increasing concentration of the ester product can bind to the enzyme's active site, impeding further substrate conversion. The production of water can also shift the reaction equilibrium towards hydrolysis.

Q4: How does the choice of solvent affect the synthesis of this compound?

A4: The solvent plays a crucial role in enzymatic esterification. More hydrophobic solvents are often preferred as they are less likely to strip the essential layer of water from the enzyme, which is necessary for its activity. The solvent's ability to dissolve both the substrates (linolenic acid and lauryl alcohol) and the product (this compound) is also important for a homogeneous reaction mixture and can help mitigate mass transfer limitations.

Troubleshooting Guides

Guide 1: Low or No Conversion

If you are experiencing low or no conversion to this compound, follow these troubleshooting steps:

  • Verify Enzyme Activity:

    • Problem: The lipase (B570770) may be inactive or denatured due to improper storage or handling.

    • Solution: Confirm the enzyme's storage conditions and expiration date. It is also advisable to test the enzyme's activity using a standard assay.

  • Optimize Reaction Conditions:

    • Problem: Suboptimal reaction parameters can significantly hinder the reaction.

    • Solution: Systematically optimize parameters such as temperature, pH, and solvent choice. Investigate a range of substrate molar ratios (e.g., 1:1 to 1:3 of linolenic acid to lauryl alcohol) as high concentrations of either substrate can be inhibitory.

  • Control Water Activity (a_w):

    • Problem: The amount of water in the reaction medium is critical. Too little can inactivate the enzyme, while too much can promote hydrolysis.

    • Solution: Control the water content by adding a specific amount of water or using salt hydrate (B1144303) pairs to maintain a constant water activity. The optimal water activity is enzyme-dependent and must be determined experimentally.

  • Address Substrate/Product Inhibition:

    • Problem: High concentrations of substrates or the accumulation of the ester product can inhibit the enzyme.

    • Solution: Employ a fed-batch or continuous process where substrates are added gradually. Consider implementing in-situ product removal to prevent its accumulation.

  • Mitigate Mass Transfer Limitations:

    • Problem: With immobilized enzymes, the diffusion of substrates and products to and from the enzyme's active site can be a limiting factor.

    • Solution: Increase the agitation speed to reduce external mass transfer limitations. Using smaller enzyme support particles can help decrease internal mass transfer limitations.

Guide 2: Reaction Rate Decreases Over Time

If the initial reaction rate is good but then slows down, consider the following:

  • Implement In-Situ Product Removal:

    • Problem: Accumulation of the this compound ester can inhibit the enzyme.

    • Solution: Investigate methods for removing the product from the reaction mixture as it is formed.

  • Remove Water By-product:

    • Problem: The water produced during esterification can shift the equilibrium back towards hydrolysis.

    • Solution: Add a water-adsorbing agent like molecular sieves to the reaction. Alternatively, conduct the reaction under a vacuum to remove water as it forms.

Quantitative Data from Similar Syntheses

The following tables summarize optimal conditions found in the literature for the enzymatic synthesis of various laurate esters. These can serve as a starting point for the optimization of this compound synthesis.

Table 1: Optimal Reaction Conditions for Enzymatic Synthesis of Laurate Esters

Ester ProductLipase SourceTemperature (°C)Substrate Molar Ratio (Acid:Alcohol)Enzyme Conc. (% w/w)Yield/ConversionReference
MonolaurinLipozyme IM-20551:1 (Lauric Acid:Glycerol)3.045.5% Monolaurin
Retinyl LaurateNovozym® 43540-601:10 (Retinyl Acetate:Lauric Acid)50 mg88.31%
Lauroyl-N-methyl glucamideNovozyme 435®50-551:1 (Lauric Acid:N-methyl glucamine)8.096.5%
5-lauryl-hydroxymethylfurfuralImmobilized TL Lipase50-22 U80.6%
MonolaurinCALB Lipase65-0.75>90% Conversion

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Esterification
  • Reactant Preparation: In a sealed reaction vessel, dissolve linolenic acid and lauryl alcohol in the selected organic solvent. The molar ratio can be varied, with a common starting point being 1:1 to 1:3.

  • Enzyme Addition: Add the lipase (either free or immobilized) to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrates.

  • Reaction Incubation: Incubate the mixture at the desired temperature with constant agitation (e.g., 200 rpm).

  • Sampling: At regular intervals, withdraw small aliquots of the reaction mixture to monitor the progress.

  • Sample Analysis: Stop the reaction in the aliquot (e.g., by adding cold ethanol). Analyze the sample using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the percentage conversion of the limiting substrate or the yield of the ester product.

Protocol 2: Determination of Optimal Water Activity (a_w)
  • Enzyme Pre-equilibration: Pre-equilibrate separate batches of the lipase at different water activities by storing them in desiccators containing saturated salt solutions, each of which maintains a specific relative humidity.

  • Substrate Pre-equilibration: Similarly, pre-equilibrate the reaction medium (substrates and solvent) with the same saturated salt solutions.

  • Reaction Initiation: Add the pre-equilibrated enzyme to the corresponding pre-equilibrated reaction mixture.

  • Activity Measurement: Measure the initial reaction rate for each water activity level as described in Protocol 1.

  • Determination of Optimum a_w: Plot the initial reaction rate as a function of water activity to identify the optimal a_w that results in the maximum activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_optimization Optimization Loop cluster_result Result prep_reactants Prepare Reactants (Linolenic Acid, Lauryl Alcohol) mix Mix Reactants, Solvent, and Enzyme prep_reactants->mix prep_enzyme Prepare Lipase (Free or Immobilized) prep_enzyme->mix prep_solvent Select Solvent prep_solvent->mix incubate Incubate at Controlled Temperature & Agitation mix->incubate sampling Periodic Sampling incubate->sampling analysis Analyze Samples (GC/HPLC) sampling->analysis evaluate Evaluate Yield analysis->evaluate adjust Adjust Parameters (Temp, Ratio, Conc., a_w) evaluate->adjust Yield not optimal optimal Optimal Conditions Identified evaluate->optimal Yield is optimal adjust->mix

Caption: Experimental workflow for optimizing the enzymatic synthesis of this compound.

troubleshooting_low_yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Condition Issues cluster_inhibition Inhibition/Limitation Issues start Low or No Yield of This compound check_activity Is the enzyme active? start->check_activity verify_storage Verify Storage Conditions & Expiration Date check_activity->verify_storage No check_params Are reaction parameters optimal? check_activity->check_params Yes test_activity Perform Activity Assay verify_storage->test_activity test_activity->check_activity optimize_temp Optimize Temperature check_params->optimize_temp No check_inhibition Is there substrate/product inhibition? check_params->check_inhibition Yes optimize_ratio Optimize Substrate Molar Ratio optimize_temp->optimize_ratio optimize_aw Optimize Water Activity (a_w) optimize_ratio->optimize_aw optimize_aw->check_params fed_batch Use Fed-Batch Approach check_inhibition->fed_batch Yes solution Improved Yield check_inhibition->solution No product_removal Implement In-Situ Product Removal fed_batch->product_removal check_mass_transfer Are there mass transfer limitations? product_removal->check_mass_transfer increase_agitation Increase Agitation check_mass_transfer->increase_agitation Yes check_mass_transfer->solution No increase_agitation->solution

References

Technical Support Center: Linolenyl Laurate Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of linolenyl laurate, with a specific focus on the impact of temperature. Here you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation at elevated temperatures?

A: The primary cause of degradation for this compound, a polyunsaturated fatty acid ester, at elevated temperatures is oxidation.[1][2] The linolenyl portion of the molecule contains three double bonds, which are susceptible to attack by oxygen, especially in the presence of heat, light, and metal ions.[1] This process, known as auto-oxidation, is a free-radical chain reaction that leads to the formation of hydroperoxides as primary products.[3] These hydroperoxides are unstable and can decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and alcohols, which can alter the properties and efficacy of the final product.[4]

Q2: Besides oxidation, what other degradation pathways should I be concerned about?

A: Besides oxidation, hydrolysis of the ester bond is another significant degradation pathway for this compound. This reaction breaks the ester linkage, yielding linolenic acid and lauryl alcohol. The rate of hydrolysis is influenced by temperature, pH, and the presence of moisture.[5][6] Both acidic and basic conditions can catalyze this reaction.[6]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A: To ensure stability, this compound should be stored at low temperatures, ideally at -20°C or below, in an environment free of oxygen and light. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Using amber-colored glass containers can protect it from light. For long-term storage of biological samples containing fatty acid esters, -80°C is recommended to minimize degradation.[7]

Q4: I am observing a decrease in the concentration of this compound over time in my formulation, but no new peaks are appearing in my chromatogram. What could be the reason?

A: There are a few possibilities. Firstly, your degradation products might not be detectable by the analytical method you are using. For example, if you are using a UV detector, some degradation products may not have a chromophore. Consider using a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). Secondly, the degradation products might be volatile and lost during sample preparation or analysis. Another possibility is that the degradation products are polymerizing to form larger, insoluble molecules that precipitate out of the solution and are therefore not injected into the analytical system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in chromatogram Degradation of this compound.1. Identify the degradation products using mass spectrometry (MS). Common degradants include linolenic acid, lauric acid, and various oxidation byproducts. 2. Review storage and handling conditions to ensure they minimize exposure to heat, light, and oxygen.
Inconsistent stability results between batches 1. Variability in the initial purity of this compound. 2. Inconsistent experimental conditions (e.g., temperature, humidity, light exposure). 3. Variability in the formulation matrix.1. Perform initial quality control on each new batch of this compound. 2. Strictly control and monitor all experimental parameters. 3. Ensure homogeneity of the formulation.
Precipitation or phase separation in the formulation 1. Hydrolysis leading to the formation of less soluble free fatty acids. 2. Polymerization of oxidation products.1. Analyze the precipitate to identify its composition. 2. Consider adding antioxidants to the formulation to inhibit oxidation. 3. Control the pH and moisture content of the formulation to minimize hydrolysis.

Quantitative Data Summary

The following table summarizes the impact of temperature on the stability of polyunsaturated fatty acids (PUFAs), which provides an indication of the expected behavior of this compound.

Temperature (°C)ObservationImpact on PUFA EstersReference
-80 Long-term storage (up to 10 years)No significant degradation observed in serum samples.[7]
-20 Short to medium-term storageSlower degradation compared to higher temperatures, but some degradation of omega-3 PUFAs can occur over time.
4 Short-term storageSignificant changes in fatty acid profiles can be documented.[7]
Room Temperature Short-term storageProne to oxidation, especially with exposure to light and air.
65 Hydrolysis studiesIncreased rate of hydrolysis of fatty acid esters.[6]
150-250 Thermal oxidation studiesA noticeable decrease in unsaturation is observed, indicating significant degradation of PUFAs.[3]
300 Accelerated degradation studiesRapid degradation of PUFAs.[3][8]

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study

Objective: To assess the thermal stability of this compound and identify its degradation products.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol (B145695) or isopropanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer aliquots of the sample solution into sealed vials.

    • Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period (e.g., 1, 3, 7, and 14 days).

    • Include a control sample stored at -20°C.

  • Sample Analysis:

    • At each time point, retrieve a vial from each temperature condition.

    • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the remaining this compound and identify and quantify the major degradation products.

Protocol 2: Analysis of Oxidation Products by GC-MS

Objective: To identify the volatile oxidation products of this compound.

Methodology:

  • Derivatization: Convert the non-volatile degradation products (e.g., free fatty acids) into volatile fatty acid methyl esters (FAMEs) by transesterification using a reagent like BF₃-methanol.[9]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable capillary column (e.g., a polar column for FAME analysis).

    • Set up a temperature gradient program to separate the different components.

    • Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST/EPA/NIH MS library).[4]

Visualizations

Oxidation_Pathway LL This compound Peroxyl_Radical Peroxyl Radical LL->Peroxyl_Radical + O2 (Initiation) Hydroperoxide Hydroperoxide Peroxyl_Radical->Hydroperoxide + H• (Propagation) Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, Alcohols) Hydroperoxide->Secondary_Products Decomposition (Heat, Light, Metals) Hydrolysis_Pathway LL This compound Products Linolenic Acid + Lauryl Alcohol LL->Products + H2O (Acid/Base Catalysis, Heat) Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Linolenyl Laurate Solution Temp Incubate at various temperatures and time points Prep->Temp Derivatization Derivatization (for GC-MS) Temp->Derivatization optional Analysis HPLC-MS or GC-MS Analysis Temp->Analysis Derivatization->Analysis Data Data Interpretation and Quantification Analysis->Data

References

Validation & Comparative

Unveiling the Anti-inflammatory Potential of Linolenyl Laurate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals validating the anti-inflammatory effects of Linolenyl Laurate. This document provides a comparative analysis of this compound's constituent fatty acids, alpha-linolenic acid and lauric acid, against the established non-steroidal anti-inflammatory drug (NSAID), diclofenac. The guide includes supporting experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

Chronic inflammation is a significant contributor to a myriad of diseases. The exploration of novel anti-inflammatory agents is a critical area of research. This compound, a fatty acid ester, presents a promising profile for investigation due to the known anti-inflammatory properties of its constituent parts: alpha-linolenic acid (ALA) and lauric acid. This guide synthesizes available in vitro data to provide a comparative framework for evaluating the potential anti-inflammatory efficacy of this compound. The data presented herein focuses on the modulation of key inflammatory mediators and signaling pathways in the widely used RAW 264.7 macrophage cell line.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the in vitro anti-inflammatory effects of alpha-linolenic acid, lauric acid, and the benchmark NSAID, diclofenac, on key inflammatory markers. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing inflammatory responses.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50 (Concentration for 50% Inhibition)Reference
Alpha-Linolenic AcidRAW 264.7Not explicitly stated, but significant inhibition at various concentrations[1][2]
Lauric AcidRAW 264.7Not explicitly stated, but demonstrates inhibitory effects
DiclofenacRAW 264.747.12 ± 4.85 µg/mL[1]

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

CompoundCytokineCell LineInhibition DataReference
Alpha-Linolenic AcidTNF-αRAW 264.7Dose-dependent inhibition of gene expression[1]
Alpha-Linolenic AcidIL-6RAW 264.7Dose-dependent inhibition of gene expression
Lauric AcidTNF-αMacrophagesDecreased plasma levels in vivo
Lauric AcidIL-6MacrophagesIncreased plasma levels in vivo
DiclofenacTNF-αRAW 264.750.3 ± 0.8% inhibition at 25 µg/mL[3]
DiclofenacIL-6RAW 264.7Significant reduction at 50 & 100 µg/mL

Table 3: Inhibition of Cyclooxygenase-2 (COX-2) Expression

CompoundCell LineInhibition DataReference
Alpha-Linolenic AcidRAW 264.7Dose-dependent inhibition of gene expression
Lauric AcidNot specifiedDownregulation of expression
DiclofenacJ774.2IC50 of 1 µM

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of alpha-linolenic acid and lauric acid are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune and inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release ALA_LA Alpha-Linolenic Acid & Lauric Acid ALA_LA->IKK Inhibition ALA_LA->NFkB Inhibition of Translocation DNA DNA NFkB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory_Genes

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated by phosphorylation. The key MAPK families involved in inflammation are ERK, JNK, and p38. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also promote the expression of pro-inflammatory genes.

MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation ALA_LA Alpha-Linolenic Acid & Lauric Acid ALA_LA->MKKs Inhibition of Phosphorylation DNA DNA AP1->DNA ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the test compounds (Alpha-Linolenic Acid, Lauric Acid, or Diclofenac) at various concentrations for a pre-incubation period (e.g., 1 hour). Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) and incubating for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452) (NO2-), a stable and quantifiable metabolite of NO, in the cell culture supernatant.

Griess_Assay_Workflow Collect_Supernatant Collect Cell Culture Supernatant Add_Griess_Reagent Add Griess Reagent (Sulfanilamide and NED) Collect_Supernatant->Add_Griess_Reagent Incubate Incubate at Room Temperature Add_Griess_Reagent->Incubate Measure_Absorbance Measure Absorbance at 540 nm Incubate->Measure_Absorbance

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (TNF-α and IL-6)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

ELISA_Workflow Coat_Plate Coat Plate with Capture Antibody Block Block Non-specific Binding Sites Coat_Plate->Block Add_Sample Add Sample or Standard Block->Add_Sample Add_Detection_Ab Add Biotinylated Detection Antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add TMB Substrate Add_Enzyme->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate

Conclusion

The compiled data suggests that the constituent components of this compound, namely alpha-linolenic acid and lauric acid, exhibit significant anti-inflammatory properties in vitro. Their mechanisms of action involve the downregulation of key pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways. While direct experimental data for this compound is not yet available, this comparative guide provides a strong rationale for its investigation as a potential anti-inflammatory agent. Further studies are warranted to determine the specific efficacy and potency of the esterified compound, this compound, in comparison to its individual fatty acid components and established anti-inflammatory drugs. This guide serves as a foundational resource for researchers embarking on the validation and development of this promising compound.

References

In Vitro Bioactivity: A Comparative Analysis of Linolenyl Laurate and Lauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the bioactive properties of linolenyl laurate and lauric acid. Due to the limited direct research on this compound, this guide will utilize data on its constituent fatty acid, alpha-linolenic acid (ALA), as a proxy to infer its potential bioactivities. This comparison is supported by experimental data from various studies, with detailed methodologies for key experiments provided.

Executive Summary

This guide presents a comparative overview of the in vitro anti-inflammatory, antioxidant, and cytotoxic activities of lauric acid and alpha-linolenic acid (ALA), the precursor to this compound. While both compounds exhibit promising bioactivities, the available data suggests differences in their potency and mechanisms of action. Lauric acid has demonstrated notable antimicrobial and cytotoxic effects against various cancer cell lines. Alpha-linolenyl acid has shown significant anti-inflammatory and cytotoxic activities, often at lower concentrations than lauric acid, and also possesses antioxidant properties. The following sections provide a detailed breakdown of their performance in various in vitro assays, complete with experimental protocols and visual representations of key pathways and workflows.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and cytotoxic effects of lauric acid and alpha-linolenic acid from in vitro studies.

Table 1: Anti-inflammatory Activity

CompoundAssayCell LineTargetIC50 / InhibitionReference
Lauric AcidProtein Denaturation Inhibition--IC50: 44.78 µg/mL[1][2]
Lauric AcidProteinase Inhibition--IC50: 35.5 µg/mL[1][2]
Alpha-Linolenic AcidNitric Oxide (NO) ProductionRAW 264.7iNOSIC50: 8.0 µg/mL[3]
Alpha-Linolenic AcidCOX-2 ExpressionRAW 264.7COX-2Marked inhibition at tested concentrations

Table 2: Antioxidant Activity

CompoundAssayMethodIC50 / Scavenging ActivityReference
Lauric Acid--Data not readily available in searched literature-
Alpha-Linolenic AcidNitric Oxide ScavengingGriess AssaySignificant reduction in NO release in cancer cell lines
Alpha-Linolenic AcidReactive Oxygen Species (ROS) Reduction-Decreased intracellular ROS levels in porcine oocytes

Table 3: Cytotoxic Activity

CompoundCell LineAssayIC50Reference
Lauric AcidColorectal Cancer (HCT-15)MTTData available, but specific IC50 not provided in abstract
Lauric AcidHepatocellular Carcinoma (HepG2)MTTData available, but specific IC50 not provided in abstract
Alpha-Linolenic AcidOsteosarcoma (MG63)MTT51.69 ± 0.14 µM
Alpha-Linolenic AcidOsteosarcoma (143B)MTT56.93 ± 0.23 µM
Alpha-Linolenic AcidOsteosarcoma (U2OS)MTT49.8 ± 0.50 µM
Alpha-Linolenic AcidMyeloma (SP 2/0)-Toxic

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., lauric acid or ALA) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant capacity of a compound. Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 100 µL of the DPPH solution to 300 µL of the test compound at different concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals, which are key inflammatory mediators. The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 2 ml of 10 mM sodium nitroprusside, 0.5 ml of phosphate-buffered saline (PBS), and 0.5 ml of the test compound at various concentrations.

  • Incubation: Incubate the mixture at 25°C for 150 minutes.

  • Griess Reagent Addition: After incubation, add 0.5 ml of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the reaction mixture.

  • Absorbance Measurement: Allow the color to develop for a few minutes and measure the absorbance at 540 nm.

  • Data Analysis: A decrease in absorbance compared to the control indicates NO scavenging activity. Calculate the percentage of inhibition and the IC50 value.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.

Protocol:

  • Enzyme and Reagents: Use a commercial COX-2 inhibitor screening kit which typically includes human recombinant COX-2, arachidonic acid (substrate), and a detection system.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test inhibitor at various concentrations.

  • Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Incubation: Incubate the plate according to the kit's instructions, typically at 37°C.

  • Detection: The assay measures the product of the COX-2 reaction, often prostaglandin (B15479496) G2, through a fluorometric or colorimetric method. Measure the signal using a plate reader at the appropriate wavelength.

  • Data Analysis: Compare the activity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition and calculate the IC50 value.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the bioactivity of these compounds.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression MAPK->iNOS COX2 COX-2 Expression MAPK->COX2 NFkB->iNOS NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation ALA Alpha-Linolenic Acid (ALA) ALA->MAPK Inhibits ALA->NFkB Inhibits G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Prepare Cell Culture C Seed Cells in 96-well Plate A->C B Prepare Test Compounds (Lauric Acid / ALA) D Add Test Compounds to Cells B->D C->D E Incubate for 24-72h D->E F Perform Bioactivity Assay (e.g., MTT, DPPH) E->F G Measure Endpoint (e.g., Absorbance) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

References

A Comparative Analysis of the Oxidative Stability of Linolenyl Laurate and Fish Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the oxidative stability of linolenyl laurate and fish oil, two lipid-based compounds of interest to researchers, scientists, and drug development professionals. While both present unique fatty acid profiles, their susceptibility to degradation through oxidation varies significantly, impacting their shelf-life, efficacy, and safety in various applications. This comparison is based on established principles of lipid chemistry and available experimental data on their constituent fatty acids.

Executive Summary

Fish oil, rich in the long-chain polyunsaturated fatty acids (PUFAs) eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), is highly susceptible to oxidation. This instability can lead to the formation of undesirable off-flavors, odors, and potentially harmful oxidation byproducts. This compound, an ester composed of the polyunsaturated α-linolenic acid (ALA) and the saturated lauric acid, presents a different oxidative profile. While the ALA component is inherently unstable, the presence of the stable, saturated lauric acid moiety may influence its overall degradation kinetics. This guide will delve into the factors governing their oxidative stability and present available data to facilitate an informed comparison.

Introduction to Oxidative Stability

Lipid oxidation is a complex process involving a free radical chain reaction that degrades fatty acids, particularly those with multiple double bonds. This process is accelerated by factors such as exposure to oxygen, light, heat, and the presence of metal ions. The oxidative stability of a lipid is its resistance to this degradation and is a critical parameter for determining its quality, shelf-life, and suitability for use in pharmaceuticals, nutraceuticals, and other formulations.

Comparative Analysis

The oxidative stability of this compound and fish oil is primarily dictated by their fatty acid composition. Fish oil is characterized by a high concentration of EPA (20:5n-3) and DHA (22:6n-3), which contain five and six double bonds, respectively. This high degree of unsaturation makes fish oil exceptionally prone to oxidation[1][2][3].

This compound is an ester formed from α-linolenic acid (18:3n-3) and lauric acid (12:0). ALA is a polyunsaturated fatty acid with three double bonds, rendering it highly susceptible to oxidation[3][4]. In contrast, lauric acid is a saturated fatty acid, meaning it has no double bonds and is therefore highly resistant to oxidation.

Theoretically, the oxidative stability of this compound would be significantly influenced by the highly reactive ALA portion. However, as an ester, its overall stability might differ from that of free ALA. The stability of fatty acid esters is influenced by the number of double bonds in the fatty acid chain. Therefore, while more stable than free ALA in some contexts, this compound is expected to be significantly less stable than a fully saturated ester but potentially more stable than triglycerides rich in the more highly unsaturated EPA and DHA found in fish oil.

Quantitative Data on Oxidative Stability

SubstanceKey Fatty AcidsPeroxide Value (PV) - Typical Range (meq/kg)Rancimat Induction Time (hours at 110°C)TBARS (Malondialdehyde equivalent)
Fish Oil EPA, DHACan range from <5 (fresh) to >20 (oxidized)Generally low; highly variable depending on processing and antioxidantsIncreases significantly with oxidation
Flaxseed Oil (rich in ALA) α-Linolenic AcidCan increase rapidly upon exposure to pro-oxidantsLow; for example, one study reported 0.18 hours for flaxseed oilHigh susceptibility to forming TBARS
Coconut Oil (rich in Lauric Acid) Lauric AcidVery low; typically <1Very highVery low
α-Linolenic Acid (ALA) -Highly susceptible to rapid increasesVery lowHigh potential for TBARS formation
Lauric Acid -Extremely lowExtremely highNegligible

Note: The values presented are indicative and can vary significantly based on processing, storage conditions, and the presence of antioxidants.

Experimental Protocols

The assessment of oxidative stability relies on a variety of standardized experimental protocols. The most common methods include:

Peroxide Value (PV) Determination

The Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation. It is a widely used indicator of primary oxidation.

Methodology:

  • A known weight of the oil sample is dissolved in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform (B151607) or isooctane).

  • A saturated solution of potassium iodide is added. The peroxides in the oil oxidize the iodide ions (I⁻) to iodine (I₂).

  • The amount of liberated iodine is determined by titration with a standardized sodium thiosulfate (B1220275) solution, using a starch indicator to detect the endpoint.

  • The Peroxide Value is expressed in milliequivalents of active oxygen per kilogram of oil (meq/kg).

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a common method for measuring secondary oxidation products, particularly malondialdehyde (MDA), which is a byproduct of the degradation of polyunsaturated fatty acids.

Methodology:

  • The oil sample is heated with a solution of 2-thiobarbituric acid (TBA) under acidic conditions.

  • Malondialdehyde and other reactive substances in the sample react with TBA to form a pink-colored complex.

  • The absorbance of this complex is measured spectrophotometrically at a wavelength of approximately 532 nm.

  • The concentration of TBARS is typically expressed as milligrams of malondialdehyde equivalents per kilogram of the sample.

Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the induction time or oxidative stability index (OSI) of an oil or fat. It measures the time until the rapid onset of oxidation under controlled conditions of elevated temperature and airflow.

Methodology:

  • A sample of the oil is placed in a reaction vessel and heated to a specific temperature (e.g., 110°C).

  • A constant stream of purified air is passed through the sample, accelerating the oxidation process.

  • As the fatty acids oxidize, volatile secondary oxidation products, primarily formic acid, are formed.

  • These volatile compounds are carried by the airstream into a measuring vessel containing deionized water.

  • The electrical conductivity of the water is continuously monitored. A sharp increase in conductivity indicates the end of the induction period and the onset of rapid oxidation.

  • The time taken to reach this point is the induction time, which is a measure of the oil's oxidative stability.

Diagrams

Experimental_Workflow_Rancimat cluster_0 Sample Preparation cluster_1 Rancimat Apparatus cluster_2 Data Acquisition & Analysis Sample Oil Sample Reaction_Vessel Reaction Vessel Sample->Reaction_Vessel Place sample Heating_Block Heating Block (e.g., 110°C) Reaction_Vessel->Heating_Block Heat Measuring_Vessel Measuring Vessel (Deionized Water) Reaction_Vessel->Measuring_Vessel Volatile Oxidation Products Air_Pump Air Pump Air_Pump->Reaction_Vessel Constant Airflow Conductivity_Probe Conductivity Probe Measuring_Vessel->Conductivity_Probe Computer Computer Conductivity_Probe->Computer Conductivity Data Plot Conductivity vs. Time Plot Computer->Plot OSI Oxidative Stability Index (Induction Time) Plot->OSI Determine Inflection Point

Caption: Workflow of the Rancimat method for determining oxidative stability.

Lipid_Oxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Initiation Initiation (Heat, Light, Metal Ions) PUFA->Initiation Lipid_Radical Lipid Radical (L•) Initiation->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Lipid_Hydroperoxide + LH Another_PUFA Another PUFA (LH) Lipid_Hydroperoxide->Another_PUFA Propagates Chain Reaction Decomposition Decomposition Lipid_Hydroperoxide->Decomposition Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Decomposition->Secondary_Products

References

A Comparative Analysis of the Bioavailability of Linolenyl Laurate and Free Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of linolenyl laurate, a fatty acid ester, with that of free fatty acids (FFAs). The information presented is based on established principles of lipid digestion and absorption, supported by experimental data from studies on analogous lipid structures. This document aims to inform researchers and professionals in drug development on the potential pharmacokinetic differences between these two forms of lipid delivery.

Executive Summary

Data Presentation: A Comparative Overview

The following table summarizes the key differences in the bioavailability characteristics of free fatty acids versus fatty acid esters, which would include this compound. This comparison is extrapolated from studies on various forms of omega-3 fatty acid supplements.

ParameterFree Fatty Acids (e.g., Linolenic Acid)Fatty Acid Esters (e.g., this compound)References
Prerequisite for Absorption None; directly absorbable.Enzymatic hydrolysis to release free fatty acids.
Rate-Limiting Step Micellar formation and diffusion across the enterocyte brush border.Rate of hydrolysis by gastrointestinal lipases.
Bioavailability Generally high and less dependent on meal fat content.Variable; dependent on the efficiency of hydrolysis and often enhanced by co-ingestion of fats.[1][2][3]
Enzymes Involved Not applicable for absorption.Pancreatic lipase (B570770), carboxyl ester lipase.
Impact of Dietary Fat Minimal impact on absorption.Significant positive impact; stimulates lipase secretion and bile salt release, aiding in emulsification and hydrolysis.[1][2][3]

Experimental Protocols

To assess the bioavailability of different lipid forms, several experimental models are employed. Below are detailed methodologies for key experiments cited in the literature for evaluating fatty acid absorption.

In Vivo Animal Studies for Bioavailability Assessment

This protocol is based on studies comparing the absorption of different forms of fatty acids in rats.[4]

  • Animal Model: Male Wistar rats are typically used. Animals are housed individually in metabolic cages to allow for the collection of feces and urine.

  • Dietary Acclimation: Rats are fed a standard chow diet for a week to acclimate to the laboratory conditions.

  • Experimental Diets: The control group receives a diet containing the free fatty acid (e.g., linolenic acid). The experimental group receives a diet with an equimolar amount of the fatty acid ester (e.g., this compound). The fat source is mixed into the standard chow.

  • Feeding Period: The experimental diets are provided for a specified period, for instance, 8 days.[4]

  • Sample Collection:

    • Feces: Feces are collected daily throughout the experimental period to determine the amount of unabsorbed fatty acids.

    • Blood: Blood samples are collected at specified time points after the final meal to measure the plasma concentrations of the fatty acids.

    • Tissues: At the end of the study, tissues such as the liver, adipose tissue, and heart are collected to analyze the incorporation of the administered fatty acids.

  • Lipid Extraction and Analysis: Lipids are extracted from feces, plasma, and tissues using methods like the Folch extraction. The fatty acid composition is then analyzed by gas chromatography (GC) after conversion to fatty acid methyl esters (FAMEs).

  • Bioavailability Calculation: The apparent digestibility (a proxy for bioavailability) is calculated as: ((Total Intake - Fecal Excretion) / Total Intake) * 100.

In Vitro Digestion Model

This model simulates the conditions of the human gastrointestinal tract to assess the digestibility of lipids.

  • Simulated Gastric Fluid (SGF) Incubation: The lipid form (free fatty acid or ester) is first incubated in SGF (containing pepsin at pH 2-3) to simulate stomach digestion.

  • Simulated Intestinal Fluid (SIF) Incubation: The gastric chyme is then transferred to SIF, which contains bile salts, phospholipids, and pancreatic enzymes (including lipase and colipase) at a neutral pH.

  • Hydrolysis Monitoring: The mixture is incubated at 37°C, and the hydrolysis of the fatty acid ester is monitored over time by measuring the release of free fatty acids. This is often done using a pH-stat apparatus that titrates the released fatty acids with NaOH.

  • Micellar Fraction Analysis: After incubation, the digested mixture is centrifuged to separate the oily, aqueous (micellar), and solid phases. The amount of the fatty acid that has been incorporated into the micellar phase is quantified, as this is the fraction available for absorption.

Mandatory Visualization

Signaling Pathway of Lipid Digestion and Absorption

The following diagram illustrates the general pathway for the digestion and absorption of fatty acid esters compared to free fatty acids.

Lipid_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Lymphatic & Blood Circulation Fatty Acid Ester (this compound) Fatty Acid Ester (this compound) Lipase Lipase Fatty Acid Ester (this compound)->Lipase Hydrolysis Free Fatty Acids (Linolenic Acid) Free Fatty Acids (Linolenic Acid) Mixed Micelles Mixed Micelles Free Fatty Acids (Linolenic Acid)->Mixed Micelles Lipase->Free Fatty Acids (Linolenic Acid) Releases Bile Salts Bile Salts Bile Salts->Mixed Micelles Forms Absorption Absorption Mixed Micelles->Absorption Re-esterification Re-esterification Absorption->Re-esterification Chylomicron Assembly Chylomicron Assembly Re-esterification->Chylomicron Assembly Chylomicrons Chylomicrons Chylomicron Assembly->Chylomicrons Transport Transport Chylomicrons->Transport Bioavailability_Workflow Animal Acclimation Animal Acclimation Dietary Groups Group A: Free Fatty Acid Diet Group B: Fatty Acid Ester Diet Animal Acclimation->Dietary Groups Feeding Period Feeding Period Dietary Groups->Feeding Period Sample Collection Blood Feces Tissues Feeding Period->Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction GC Analysis GC Analysis Lipid Extraction->GC Analysis Data Analysis Data Analysis GC Analysis->Data Analysis Bioavailability Comparison Bioavailability Comparison Data Analysis->Bioavailability Comparison

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Linolenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Linolenyl laurate, including operational and disposal plans. By adhering to these procedural steps, you can minimize risks and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on best practices for similar chemicals.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects against splashes, especially if the material is heated.[2]
Hand Protection Nitrile glovesPrevents direct skin contact.[2]
Body Protection Laboratory coatStandard protection for all laboratory work.[3]
Respiratory Protection NIOSH/MSHA-approved respiratorRecommended if vapors, mists, or dust are generated, particularly with heated material.[2]

Operational Procedures

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Handle in accordance with good hygiene and safety procedures.

  • Avoid contact with eyes and skin.

  • Use with caution around heat, sparks, and open flames as the material may be combustible at high temperatures.

  • Minimize the creation of splashes or aerosols.

  • If the material is in powdered or flaked form, be aware of the potential for combustible dust.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed and properly labeled.

  • Avoid storing with strong oxidizing agents.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for handling this compound in a research setting.

safety_protocol_relationship Hazard_ID Hazard Identification (Review SDS) Risk_Assessment Risk Assessment (Potential for splashes, dust, etc.) Hazard_ID->Risk_Assessment Control_Measures Control Measures Risk_Assessment->Control_Measures Emergency_Response Emergency Response (First Aid, Spill Cleanup) Risk_Assessment->Emergency_Response PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Control_Measures->PPE Engineering_Controls Engineering Controls (Fume Hood for heated material) Control_Measures->Engineering_Controls Admin_Controls Administrative Controls (SOPs, Training) Control_Measures->Admin_Controls

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.